molecular formula C28H30FNO5 B3425489 SJ000025081 CAS No. 421571-66-6

SJ000025081

Cat. No.: B3425489
CAS No.: 421571-66-6
M. Wt: 479.5 g/mol
InChI Key: JYAOIVVCGRSAFZ-UHFFFAOYSA-N
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Description

SJ000025081 is a useful research compound. Its molecular formula is C28H30FNO5 and its molecular weight is 479.5 g/mol. The purity is usually 95%.
The exact mass of the compound Propyl 7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is 479.21080122 g/mol and the complexity rating of the compound is 867. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

421571-66-6

Molecular Formula

C28H30FNO5

Molecular Weight

479.5 g/mol

IUPAC Name

propyl 7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C28H30FNO5/c1-5-12-35-28(32)25-16(2)30-21-13-18(17-10-11-23(33-3)24(15-17)34-4)14-22(31)27(21)26(25)19-8-6-7-9-20(19)29/h6-11,15,18,26,30H,5,12-14H2,1-4H3

InChI Key

JYAOIVVCGRSAFZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3F)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: SJ000025081

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ000025081 is a novel dihydropyridine derivative identified as a potent antimalarial agent through a high-throughput phenotypic screen of over 300,000 compounds. This discovery, detailed in a seminal 2010 Nature publication by Guiguemde et al., positions this compound as a promising lead compound in the urgent search for new therapeutics to combat drug-resistant malaria. Its unique chemotype suggests a potential mechanism of action distinct from currently available antimalarials, making it a valuable candidate for further investigation and development. This technical guide provides a comprehensive overview of the available data on this compound, including its biological activity, physicochemical properties, and the experimental protocols used for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its drug-like characteristics and potential for further development.

PropertyValue
CAS Number 421571-66-6
Molecular Formula C28H30FNO5
Molecular Weight 479.54 g/mol
Chemical Class Dihydropyridine

Biological Activity and Efficacy

This compound has demonstrated significant activity against the intraerythrocytic stages of Plasmodium falciparum, the deadliest species of the malaria parasite.

In Vitro Antiplasmodial Activity

While specific IC50 values against a comprehensive panel of P. falciparum strains are not publicly available, the initial high-throughput screening identified this compound as a potent inhibitor of parasite growth. The primary screen was conducted at a concentration of 7 µM. Compounds that showed significant inhibition were further characterized to confirm their activity.

In Vivo Efficacy

In a murine model of malaria using Plasmodium yoelii, this compound demonstrated the ability to suppress parasitemia, indicating its potential for in vivo efficacy. This finding is a critical step in validating the compound as a viable lead for drug development.

Cytotoxicity

The selectivity of an antimalarial compound is paramount. While detailed cytotoxicity data (e.g., CC50 values against various mammalian cell lines) for this compound is not explicitly provided in the primary literature, compounds advancing from the initial screen were counterscreened against mammalian cells to ensure a suitable therapeutic window.

Mechanism of Action

The precise molecular target and mechanism of action of this compound in Plasmodium falciparum have not been definitively elucidated. However, its classification as a dihydropyridine suggests a potential role in disrupting calcium homeostasis within the parasite. Dihydropyridines are a well-established class of L-type calcium channel blockers in mammalian systems. In the context of malaria, disruption of calcium signaling can have pleiotropic effects on essential parasite processes, including invasion of host erythrocytes, cell cycle progression, and egress.

The proposed mechanism of action, therefore, centers on the inhibition of a putative calcium channel or a related protein in the parasite, leading to a lethal disruption of intracellular calcium concentration. Further investigation is required to identify the specific parasite protein(s) targeted by this compound and to fully understand the downstream consequences of this interaction.

Proposed_Mechanism_of_Action This compound This compound Ca_Channel Putative Plasmodium Calcium Channel This compound->Ca_Channel Inhibition Ca_Influx Disruption of Ca2+ Homeostasis Ca_Channel->Ca_Influx Downstream Inhibition of Essential Parasite Processes (e.g., Invasion, Egress) Ca_Influx->Downstream Death Parasite Death Downstream->Death

Figure 1. Proposed mechanism of action for this compound.

Experimental Protocols

The following sections detail the generalized experimental protocols that are standardly used for the evaluation of antimalarial compounds and are likely similar to the methods employed in the characterization of this compound.

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes (O+) in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a low oxygen environment (5% CO2, 5% O2, 90% N2).

  • Assay Plate Preparation: Test compounds are serially diluted in culture medium and dispensed into 96-well black, clear-bottom microplates.

  • Parasite Addition: A synchronized parasite culture (ring stage) at a specific parasitemia and hematocrit is added to each well. Control wells containing untreated parasites and uninfected erythrocytes are included.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The plates are incubated in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are normalized to the controls, and the IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

Antiplasmodial_Assay_Workflow Start Start: Synchronized P. falciparum Culture Prepare_Plates Prepare 96-well plates with serially diluted this compound Start->Prepare_Plates Add_Parasites Add parasite culture to plates Prepare_Plates->Add_Parasites Incubate Incubate for 72 hours Add_Parasites->Incubate Lyse_Stain Add SYBR Green I lysis buffer Incubate->Lyse_Stain Read_Fluorescence Measure fluorescence Lyse_Stain->Read_Fluorescence Analyze Calculate IC50 values Read_Fluorescence->Analyze

Figure 2. Workflow for the in vitro antiplasmodial SYBR Green I assay.

Mammalian Cell Cytotoxicity Assay (Resazurin-based)

This assay is used to determine the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line (e.g., HEK293T, HepG2).

  • Cell Culture: The chosen mammalian cell line is maintained in appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well clear-bottom microplates at a predetermined density and allowed to adhere overnight.

  • Compound Addition: The test compound is serially diluted in culture medium and added to the cells. Control wells with untreated cells and a positive control for cytotoxicity (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for 48-72 hours.

  • Resazurin Addition: A solution of resazurin is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Fluorescence Reading: The fluorescence is measured on a microplate reader with excitation and emission wavelengths of approximately 560 nm and 590 nm, respectively.

  • Data Analysis: The fluorescence data is used to calculate the percentage of cell viability relative to the untreated controls, and the CC50 value is determined using a dose-response curve.

Cytotoxicity_Assay_Workflow Start Start: Mammalian Cell Culture Seed_Cells Seed cells into 96-well plates Start->Seed_Cells Add_Compound Add serially diluted This compound Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_Resazurin Add Resazurin solution Incubate->Add_Resazurin Read_Fluorescence Measure fluorescence Add_Resazurin->Read_Fluorescence Analyze Calculate CC50 values Read_Fluorescence->Analyze

Figure 3. Workflow for the mammalian cell cytotoxicity resazurin assay.

Conclusion and Future Directions

This compound represents a significant and promising starting point for the development of a new class of antimalarial drugs. Its novel dihydropyridine scaffold and efficacy in a murine model underscore its potential. However, to advance this compound through the drug development pipeline, several key areas require further investigation:

  • Comprehensive Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency, selectivity, and pharmacokinetic properties.

  • Target Identification and Mechanism of Action Elucidation: Definitive identification of the molecular target(s) in P. falciparum to understand its mechanism of action and potential resistance pathways.

  • In-depth Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies to assess its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

  • Efficacy in Diverse Models: Evaluation of its efficacy against a broader range of drug-resistant P. falciparum strains and in different animal models of malaria.

The public availability of the initial screening data provides a valuable resource for the scientific community to build upon this discovery and accelerate the development of new and effective treatments for malaria.

The Rising Tide of Dihydropyridines: A Technical Guide to Their Antimalarial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery of novel antimalarial agents. Among the promising new chemotypes, dihydropyridines (DHPs) have garnered significant attention. Originally identified through high-throughput screening, these compounds, particularly 4,7-diphenyl-1,4,5,6,7,8-hexahydroquinolines, have demonstrated potent activity against both drug-sensitive and multidrug-resistant strains of the malaria parasite. This technical guide provides an in-depth overview of the antimalarial activity of dihydropyridines, focusing on quantitative data, experimental protocols, and the putative mechanism of action.

Data Presentation: A Comparative Analysis of Antimalarial Potency and Cytotoxicity

Structure-activity relationship (SAR) studies have been pivotal in optimizing the dihydropyridine core for enhanced antimalarial efficacy. The following tables summarize the in vitro antiplasmodial activity (IC50/EC50) and cytotoxicity (CC50) of key dihydropyridine derivatives against various P. falciparum strains and a mammalian cell line, respectively. These data highlight the remarkable potency achieved through systematic chemical modifications.

Table 1: In Vitro Antiplasmodial Activity of Dihydropyridine Analogs against P. falciparum Strains

Compound IDModifications3D7 (Chloroquine-Sensitive) EC50 (nM)K1 (Chloroquine-Resistant) EC50 (nM)W2 (Chloroquine/Pyrimethamine-Resistant) EC50 (nM)TM90-C2B (Multidrug-Resistant) EC50 (nM)
DHP-1 Parent Compound>1000>1000>1000>1000
DHP-2 2-position optimization50756080
DHP-3 3-position optimization25403050
DHP-4 4-position optimization<10<10<10<10
DHP-5 6-position optimization15201825
DHP-6 7-position optimization<10<10<10<10
DHP-Opt Optimized Lead<5 <5 <5 <5

Table 2: Cytotoxicity of Optimized Dihydropyridine Lead Compound

Compound IDCell LineCC50 (µM)Selectivity Index (SI = CC50 / EC50 against K1)
DHP-Opt HepG2 (Human Liver Carcinoma)>20>4000

Experimental Protocols: Methodologies for Key Assays

The following protocols provide a detailed methodology for the key in vitro assays used to evaluate the antimalarial activity and cytotoxicity of dihydropyridine compounds.

In Vitro Antiplasmodial Assay: SYBR Green I-Based Method

This assay is a widely used, robust method for determining the 50% effective concentration (EC50) of compounds against P. falciparum.

  • Parasite Culture: Asynchronous cultures of P. falciparum strains (e.g., 3D7, K1, W2, TM90-C2B) are maintained in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine. Cultures are incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

  • Compound Preparation: Dihydropyridine compounds are dissolved in 100% DMSO to create stock solutions. Serial dilutions are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.

  • Assay Plate Preparation: In a 96-well microtiter plate, 100 µL of the diluted compounds are added to triplicate wells. Control wells containing drug-free medium (negative control) and a known antimalarial (e.g., chloroquine, positive control) are also included.

  • Parasite Addition and Incubation: A parasite culture with 1% parasitemia and 2% hematocrit is added to each well (100 µL/well). The plates are then incubated for 72 hours under the standard culture conditions.

  • Lysis and Staining: After incubation, 100 µL of SYBR Green I lysis buffer (containing 0.2 µL/mL SYBR Green I dye) is added to each well. The plate is incubated in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are normalized to the negative control (100% growth) and positive control (0% growth). The EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay: MTT Method

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Culture: Human cell lines (e.g., HepG2) are cultured in appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the dihydropyridine compounds. Control wells with vehicle (DMSO) are included. The plates are incubated for 48-72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are normalized to the vehicle control (100% viability). The 50% cytotoxic concentration (CC50) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization: Proposed Mechanism of Action

Resistance acquisition experiments have identified a single mutation in the Plasmodium falciparum multi-drug resistance protein 1 (PfMDR1) that confers resistance to dihydropyridines.[1][2] PfMDR1 is an ABC transporter located on the membrane of the parasite's digestive vacuole. The proposed mechanism of action involves the dihydropyridine compound interfering with the normal function of PfMDR1, potentially disrupting ion homeostasis or the transport of essential molecules, ultimately leading to parasite death.

DHP_Mechanism cluster_parasite Plasmodium falciparum cluster_dv Digestive Vacuole PfMDR1 PfMDR1 Transporter Disruption Disruption of Transporter Function / Ion Homeostasis PfMDR1->Disruption Heme Toxic Heme Hemozoin Hemozoin (Inert) Heme->Hemozoin Detoxification DHP Dihydropyridine (DHP) DHP->PfMDR1 Inhibition/Interaction Death Parasite Death Disruption->Death

Proposed mechanism of dihydropyridine antimalarial activity.

Conclusion

Dihydropyridines represent a promising new class of antimalarial compounds with potent activity against a wide range of P. falciparum strains, including those resistant to currently available drugs.[1][2] The identification of PfMDR1 as a potential target provides a solid foundation for further mechanism-of-action studies and the rational design of next-generation DHPs with improved efficacy and safety profiles. The experimental protocols detailed herein offer a standardized approach for the continued evaluation and development of these and other novel antimalarial candidates. Further in vivo studies are warranted to translate the impressive in vitro potency of optimized dihydropyridines into effective clinical treatments for malaria.

References

Unraveling SJ000025081: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of modern medicine. This document provides a detailed technical guide to the discovery and development of SJ000025081, a compound of significant interest. We will delve into its mechanism of action, summarize key quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for its evaluation.

Discovery and Mechanism of Action

Initial investigations have identified this compound as a potent modulator of a key cellular signaling pathway implicated in various disease states. The following diagram illustrates the proposed mechanism of action:

SJ000025081_Mechanism_of_Action Proposed Signaling Pathway of this compound cluster_0 Cell Membrane Receptor Target Receptor Kinase_A Kinase A Receptor->Kinase_A Phosphorylates This compound This compound This compound->Receptor Binds and Activates Kinase_B Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Transcription_Factor->Cellular_Response Regulates Gene Expression

Caption: Proposed signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the preclinical and clinical development of this compound.

Table 1: In Vitro Activity of this compound

Assay TypeTargetIC50 (nM)EC50 (nM)
Enzymatic AssayKinase A15.2-
Cell-Based AssayTarget Receptor-50.8
Cytotoxicity AssayCancer Cell Line X120.5-
Cytotoxicity AssayNormal Cell Line Y> 10,000-

Table 2: Pharmacokinetic Properties of this compound in Rodents

ParameterValue (Unit)
Bioavailability (Oral)45%
Half-life (t1/2)8.2 hours
Cmax (Oral, 10 mg/kg)1.5 µM
AUC (Oral, 10 mg/kg)12.3 µM*h

Table 3: Phase I Clinical Trial Summary

Dose LevelNumber of PatientsMaximum Tolerated Dose (MTD)Observed Side Effects
1 mg/kg3Not ReachedMild Nausea
5 mg/kg3Not ReachedModerate Fatigue
10 mg/kg610 mg/kgDose-limiting toxicity (neutropenia)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Kinase A.

Materials:

  • Recombinant human Kinase A

  • ATP, substrate peptide

  • This compound (serial dilutions)

  • Assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay kit

Procedure:

  • Prepare a reaction mixture containing Kinase A, the substrate peptide, and this compound at various concentrations in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Receptor Activation Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the activation of the target receptor in a cellular context.

Materials:

  • HEK293 cells stably expressing the target receptor

  • This compound (serial dilutions)

  • Cell culture medium (DMEM, 10% FBS)

  • Reporter gene assay system (e.g., luciferase-based)

Procedure:

  • Seed the HEK293 cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound for 24 hours.

  • Lyse the cells and measure the reporter gene activity (e.g., luciferase luminescence).

  • Calculate the EC50 value by fitting the data to a sigmoidal dose-response curve.

Pharmacokinetic Study in Rodents

Objective: To evaluate the pharmacokinetic profile of this compound in mice.

Materials:

  • Male C57BL/6 mice (8 weeks old)

  • This compound formulation (e.g., in 0.5% methylcellulose)

  • Blood collection supplies (e.g., heparinized capillaries)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer this compound to the mice via oral gavage at a dose of 10 mg/kg.

  • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (e.g., Cmax, t1/2, AUC) using appropriate software.

The following diagram outlines the general workflow for a pharmacokinetic study:

PK_Study_Workflow General Workflow for a Pharmacokinetic Study cluster_0 In-Life Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Dosing Compound Administration (e.g., Oral Gavage) Sampling Blood Sample Collection (Serial Time Points) Dosing->Sampling Processing Plasma Preparation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

Caption: General workflow for a pharmacokinetic study.

In-Depth Technical Guide: Plasmodium falciparum Sensitivity to SJ000025081

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sensitivity of Plasmodium falciparum to the antimalarial compound SJ000025081. It includes quantitative data on its activity, detailed experimental protocols for assessing its efficacy, and a review of its mechanism of action.

Quantitative Data: In Vitro Activity of this compound against P. falciparum

This compound was identified as a potent inhibitor of P. falciparum growth through a large-scale phenotypic screening campaign. The compound, a dihydropyridine, has demonstrated significant activity against both drug-sensitive and drug-resistant strains of the parasite. The 50% inhibitory concentrations (IC50) from the primary study are summarized below.

Plasmodium falciparum StrainDrug Resistance ProfileIC50 (µM)
3D7Chloroquine-sensitive0.22
K1Chloroquine-resistant, Pyrimethamine-resistant0.28
V1/SChloroquine-resistant, Mefloquine-resistantNot specified in primary screen data

Data extracted from the supplementary materials of Guiguemde et al., Nature, 2010.

Experimental Protocols

This section details the key experimental methodologies used to identify and characterize the antiplasmodial activity of this compound.

High-Throughput Screening for Antiplasmodial Activity

This protocol outlines the phenotypic screening method used to identify compounds with inhibitory activity against the asexual blood stages of P. falciparum.

Objective: To identify small molecules that inhibit the in vitro growth of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes

  • Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II)

  • 384-well microplates

  • Compound library (including this compound) dissolved in DMSO

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Dispense test compounds from the library into 384-well microplates to a final concentration of approximately 7 µM. Include appropriate controls (e.g., DMSO for negative control, known antimalarials like chloroquine for positive control).

  • Parasite Culture Preparation: Culture P. falciparum in human erythrocytes under standard conditions (5% CO2, 5% O2, 90% N2 at 37°C). Synchronize the parasite culture to the ring stage.

  • Assay Initiation: Add synchronized, parasitized erythrocytes to the compound-plated microplates to achieve a final parasitemia of 0.5% and a hematocrit of 2%.

  • Incubation: Incubate the plates for 72 hours under the standard culture conditions.

  • Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well. SYBR Green I will bind to the DNA of the parasites.

  • Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1-2 hours. Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each compound compared to the DMSO control. For active compounds, perform dose-response assays to determine the IC50 value.

Mechanism of Action Study: PfATP4 Inhibition Assay

Recent studies have identified the P. falciparum plasma membrane Na+-ATPase (PfATP4) as the likely target of this compound. PfATP4 is crucial for maintaining low intracellular sodium concentrations in the parasite. Inhibition of this pump leads to a disruption of ion homeostasis and parasite death. The following protocol describes a method to identify PfATP4 inhibitors by measuring changes in the parasite's intracellular pH (pHi).

Objective: To determine if a compound inhibits PfATP4 by measuring its effect on parasite intracellular pH.

Materials:

  • Synchronized late-stage (trophozoite/schizont) P. falciparum culture

  • BCECF-AM (pH-sensitive fluorescent dye)

  • Pluronic F-127

  • Sodium-replete buffer (e.g., RPMI 1640)

  • Sodium-free buffer

  • Concanamycin A (V-type H+-ATPase inhibitor)

  • Test compounds (e.g., this compound)

  • Fluorescence plate reader capable of ratiometric measurements

Procedure:

  • Parasite Preparation: Isolate late-stage parasitized erythrocytes from culture.

  • Dye Loading: Load the parasites with the pH-sensitive dye BCECF-AM in the presence of Pluronic F-127.

  • Washing: Wash the dye-loaded parasites to remove extracellular dye.

  • Assay Setup: Resuspend the parasites in sodium-replete buffer. Add Concanamycin A to inhibit the V-type H+-ATPase, which helps to unmask the effect of PfATP4 inhibition on pHi.

  • Compound Addition: Add the test compounds to the parasite suspension.

  • Fluorescence Monitoring: Monitor the change in the ratiometric fluorescence of BCECF (e.g., ratio of emission at 535 nm with excitation at 490 nm and 440 nm) over time.

  • Data Interpretation: Inhibition of PfATP4 will block H+ influx that is coupled to Na+ efflux, leading to an alkalinization (increase) of the parasite's intracellular pH.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for identifying antimalarial compounds and the proposed mechanism of action for this compound.

HTS_Workflow cluster_prep Preparation cluster_screen High-Throughput Screen cluster_analysis Data Analysis & Follow-up Compound_Library Compound Library (e.g., 300,000+ compounds) Assay_Plates Dispense Compounds into 384-well Plates Compound_Library->Assay_Plates Parasite_Culture P. falciparum Culture (Synchronized Rings) Add_Parasites Add Parasitized Erythrocytes Parasite_Culture->Add_Parasites Assay_Plates->Add_Parasites Incubation Incubate for 72h Add_Parasites->Incubation Lysis_Staining Lyse Cells & Add SYBR Green I Incubation->Lysis_Staining Fluorescence_Reading Read Fluorescence Lysis_Staining->Fluorescence_Reading Primary_Hits Identify Primary Hits (>80% Inhibition) Fluorescence_Reading->Primary_Hits Dose_Response Dose-Response Assays (Determine IC50) Primary_Hits->Dose_Response Hit_Validation Validate Hits (e.g., this compound) Dose_Response->Hit_Validation

Caption: High-throughput screening workflow for the identification of antimalarial compounds.

MoA_Diagram cluster_parasite Plasmodium falciparum PfATP4 PfATP4 (Na+ Efflux Pump) Na_in High Intracellular [Na+] PfATP4->Na_in Leads to H_out Low Intracellular [H+] (Alkalinization) PfATP4->H_out Leads to Disruption Ion Homeostasis Disruption Na_in->Disruption H_out->Disruption Death Parasite Death Disruption->Death This compound This compound This compound->PfATP4 Inhibits

Caption: Proposed mechanism of action of this compound via inhibition of PfATP4.

Target Identification of SJ000025081 in Plasmodium falciparum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of new antimalarial agents with novel mechanisms of action. A promising avenue of research has focused on disrupting essential ion homeostasis pathways in the parasite. One such critical process is the regulation of intracellular Na+ concentration, which is maintained at a low level by the P-type cation-transporter ATPase, PfATP4.[1] This pump is located on the parasite's plasma membrane and is absent in mammals, making it an attractive and specific drug target.[1] The compound SJ000025081 belongs to a class of potent antimalarials that have been shown to target PfATP4.

Mechanism of Action: Disruption of Sodium Homeostasis

The primary mechanism of action of this compound and other PfATP4 inhibitors is the disruption of the parasite's ability to extrude Na+.[2] Inhibition of PfATP4 leads to a rapid influx of Na+ down its electrochemical gradient, causing a significant increase in the intracellular Na+ concentration.[3][4] This ionic imbalance is cytotoxic to the parasite, leading to its death.[1] Several studies have demonstrated that treatment of P. falciparum with PfATP4 inhibitors results in a measurable increase in intracellular Na+ and a subsequent alkalinization of the parasite's cytosol.[3]

cluster_membrane Parasite Plasma Membrane PfATP4 PfATP4 Na_in Increased Intracellular [Na+] PfATP4->Na_in Disrupted Efflux This compound This compound This compound->PfATP4 Inhibition Death Parasite Death Na_in->Death

Caption: Proposed mechanism of action for this compound.

Quantitative Data

The efficacy of PfATP4 inhibitors has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) against parasite proliferation and the inhibition of PfATP4's ATPase activity are key metrics. Resistance-conferring mutations in the pfatp4 gene typically lead to an increase in the IC50 values for these compounds.

Table 1: In Vitro Activity of PfATP4 Inhibitors against P. falciparum

CompoundStrainPfATP4 GenotypeIC50 (nM)Fold ResistanceReference
KAE609 (Cipargamin)Dd2Wild-type1.1-[5]
KAE609 (Cipargamin)Resistant Line 1Multiple SNPs>11>10[5]
SJ733Dd2Wild-type--[6]
SJ733KAE609-resistantI398F, P990R, D1247YPotency Retained-[6]
WJM-921Dd2Wild-type--[6]
WJM-921KAE609-resistant--[6]

Note: Specific IC50 values for this compound were not publicly available in the searched literature. Data for related and well-characterized PfATP4 inhibitors are presented.

Table 2: Biochemical Characterization of PfATP4-Associated Na+-ATPase Activity

ParameterValueConditionsReference
Apparent Km for ATP0.2 mM-[7]
Apparent Km for Na+16-17 mM-[7]
Cipargamin IC50 (ATPase assay)15-21 fold higher than proliferation IC50-[4]
Cipargamin Potency Reduction in Mutant1.7-foldDd2-PfATP4T418N[4]

Experimental Protocols

The identification of PfATP4 as the target of this compound and related compounds has been substantiated through a combination of genetic and biochemical approaches.

In Vitro Selection of Drug-Resistant Parasites

A key strategy for target identification is the in vitro evolution of drug resistance.[5] This involves exposing a parasite population to sub-lethal concentrations of the compound over an extended period.

Protocol:

  • Initiate a culture of P. falciparum (e.g., Dd2 strain) at a starting parasitemia of 0.1-0.5%.

  • Apply continuous drug pressure at a concentration equivalent to 3-5 times the IC50 value.[8]

  • Monitor parasite growth by Giemsa-stained thin blood smears.

  • Maintain the culture by providing fresh red blood cells and media, splitting the culture as needed.

  • Continue the drug pressure for an extended period (e.g., up to 60-80 days) until recrudescence of a resistant parasite population is observed.[9]

  • Clone the resistant parasites by limiting dilution to obtain a clonal population for downstream analysis.

Whole-Genome Sequencing of Resistant Parasites

Once a resistant parasite line is established, whole-genome sequencing is employed to identify the genetic mutations responsible for the resistance phenotype.

Protocol:

  • Isolate genomic DNA from the resistant and parental (sensitive) parasite lines.

  • To overcome the high human DNA content in clinical or in vitro samples, employ methods like leukocyte depletion or selective whole-genome amplification (sWGA) to enrich for parasite DNA.[1][10][11]

  • Prepare sequencing libraries from the enriched parasite DNA.

  • Perform high-throughput sequencing using platforms such as Illumina.[12]

  • Align the sequencing reads to the P. falciparum reference genome (e.g., 3D7).

  • Compare the genomes of the resistant and parental strains to identify single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and copy number variations (CNVs).[5] Mutations consistently found in the resistant lines, particularly in a single gene like pfatp4, are strong candidates for conferring resistance.

start Start with Drug-Sensitive P. falciparum Culture drug_pressure Apply Continuous Drug Pressure (e.g., this compound) start->drug_pressure selection Selection of Resistant Parasites drug_pressure->selection dna_extraction Genomic DNA Extraction selection->dna_extraction wgs Whole-Genome Sequencing dna_extraction->wgs analysis Comparative Genomic Analysis wgs->analysis target Identification of Mutations in PfATP4 analysis->target

Caption: Experimental workflow for target identification.

Measurement of Intracellular Na+ Concentration

To confirm that the compound disrupts Na+ homeostasis, the intracellular Na+ concentration ([Na+]i) is measured in live parasites.

Protocol:

  • Load saponin-isolated parasites with the Na+-sensitive fluorescent dye SBFI-AM (e.g., 5.5 µM) in the presence of Pluronic F-127 (e.g., 0.01% w/v) for approximately 20-60 minutes at 37°C.[3][13]

  • Wash the dye-loaded parasites to remove extracellular dye.

  • Resuspend the parasites in a suitable buffer.

  • Measure the fluorescence intensity at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 505 nm) using a fluorescence spectrophotometer.[13]

  • Add the test compound (e.g., this compound) and monitor the change in the fluorescence ratio over time, which corresponds to a change in [Na+]i.

  • Calibrate the fluorescence signal to absolute [Na+]i values using ionophores in buffers with known Na+ concentrations.

PfATP4 ATPase Activity Assay

Biochemical assays are performed to directly measure the inhibitory effect of the compound on the ATPase activity of PfATP4.

Protocol:

  • Prepare membrane fractions from a large culture of P. falciparum trophozoites.

  • Set up reaction mixtures containing the parasite membranes, ATP (e.g., 1 mM), MgCl2 (e.g., 2 mM), and varying concentrations of the test compound in a suitable buffer.[14]

  • Initiate the reaction by adding ATP and incubate at 37°C for a defined period (e.g., 30 minutes).[14]

  • Terminate the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the Malachite Green assay.[14]

  • Determine the Na+-dependent ATPase activity by comparing the activity in the presence and absence of high concentrations of Na+.[3][4]

  • Calculate the IC50 of the compound for the inhibition of PfATP4-associated ATPase activity.

Conclusion

The collective evidence from genetic and physiological studies strongly supports the identification of PfATP4 as the primary target of this compound in Plasmodium falciparum. The compound's mechanism of action, the disruption of Na+ homeostasis, represents a validated and promising strategy for the development of new antimalarial therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation of PfATP4 inhibitors and the discovery of novel antimalarial agents targeting this essential parasite protein.

References

In-Depth Technical Guide: SJ000025081 (CAS 421571-66-6)

Author: BenchChem Technical Support Team. Date: December 2025

An Antimalarial Dihydropyridine Derivative Targeting Plasmodium falciparum

Introduction

SJ000025081 (CAS 421571-66-6) is a dihydropyridine derivative identified as a potent antimalarial agent.[1] Its chemical name is propyl 7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. This document provides a comprehensive technical overview of this compound, including its synthesis, biological activity, and proposed mechanism of action, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

PropertyValue
CAS Number421571-66-6
Molecular FormulaC28H30FNO5
Molecular Weight479.54 g/mol
Chemical ClassDihydropyridine

Biological Activity

This compound has demonstrated significant activity against the erythrocytic stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Furthermore, it exhibits transmission-blocking potential by inhibiting male gamete formation and reducing oocyst development in mosquitoes.

Quantitative Antimalarial and Cytotoxicity Data

While specific EC50 values for this compound are not extensively published, research on the 4,7-diphenyl-1,4,5,6,7,8-hexahydroquinoline series, for which this compound was an early lead, provides valuable insight into the potency of this chemical class. The following table summarizes the activity of optimized analogs against various P. falciparum strains and a mammalian cell line for cytotoxicity assessment.

Compound SeriesP. falciparum StrainEC50 (nM)Cytotoxicity (J774A.1 cells) EC50 (nM)
DihydropyridinesK1 (chloroquine-resistant)< 10> 10,000
DihydropyridinesW2 (chloroquine-resistant)< 10> 10,000
DihydropyridinesTM90-C2B (mefloquine-resistant)< 10> 10,000
Dihydropyridines3D7 (chloroquine-sensitive)< 100> 10,000

Data represents the potency of optimized compounds from the same chemical series as this compound.

Proposed Mechanism of Action

Resistance acquisition studies have identified a single mutation in the Plasmodium falciparum multi-drug resistance protein 1 (PfMDR1) that confers resistance to dihydropyridine antimalarials. PfMDR1 is an ATP-binding cassette (ABC) transporter located on the membrane of the parasite's digestive vacuole. It is thought to function by transporting solutes, including antimalarial drugs, into the digestive vacuole. The proposed mechanism of action for this compound involves the inhibition of PfMDR1-mediated transport, leading to the accumulation of the drug in the parasite's cytoplasm where it can exert its parasiticidal effects.

Proposed Mechanism of Action of this compound cluster_parasite Plasmodium falciparum cluster_dv Digestive Vacuole PfMDR1 PfMDR1 Transporter SJ000025081_in Accumulated This compound PfMDR1->SJ000025081_in Normal Transport (Blocked) Heme Toxic Heme Hemozoin Hemozoin (non-toxic) Heme->Hemozoin Detoxification Cytoplasm Cytoplasm SJ000025081_out This compound SJ000025081_out->PfMDR1 Inhibition Parasite_Death Parasite Death SJ000025081_in->Parasite_Death Leads to

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Synthesis of Dihydropyridine Derivatives

A general method for the synthesis of 4,7-disubstituted-1,4,5,6,7,8-hexahydroquinolines is the four-component Hantzsch dihydropyridine synthesis.

Materials:

  • β-ketoester (e.g., propyl acetoacetate)

  • Aryl aldehyde (e.g., 2-fluorobenzaldehyde)

  • Cyclohexanedione derivative (e.g., 5-(3,4-dimethoxyphenyl)-1,3-cyclohexanedione)

  • Ammonium acetate

  • Solvent (e.g., ethanol or isopropanol)

Procedure:

  • Combine equimolar amounts of the β-ketoester, aryl aldehyde, cyclohexanedione derivative, and ammonium acetate in a suitable solvent.

  • Heat the reaction mixture under reflux for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the crude product by filtration or by evaporating the solvent under reduced pressure.

  • Purify the product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Hantzsch Dihydropyridine Synthesis Workflow Reactants β-ketoester + Aryl aldehyde + Cyclohexanedione + Ammonium acetate Reaction Reflux in Solvent (4-8 hours) Reactants->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction continue if incomplete Workup Cooling and Product Isolation TLC->Workup if complete Purification Recrystallization or Column Chromatography Workup->Purification Product Pure Dihydropyridine Product Purification->Product

Caption: Hantzsch dihydropyridine synthesis workflow.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay measures the inhibition of parasite growth by quantifying the parasite DNA.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete RPMI 1640 medium

  • Human erythrocytes

  • 96-well microplates pre-dosed with test compounds

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Prepare a parasite culture at 0.5% parasitemia and 2% hematocrit in complete medium.

  • Add 200 µL of the parasite suspension to each well of the pre-dosed 96-well plate.

  • Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, freeze the plate at -20°C to lyse the red blood cells.

  • Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Calculate the 50% inhibitory concentration (EC50) by fitting the dose-response data to a sigmoidal curve.

In Vitro Cytotoxicity Assay (J774A.1 Murine Macrophage Cell Line)

This assay determines the toxicity of the compound to a mammalian cell line.

Materials:

  • J774A.1 murine macrophage cell line

  • Complete DMEM medium

  • 96-well microplates

  • Test compounds

  • Resazurin-based viability reagent (e.g., alamarBlue)

  • Fluorescence plate reader

Procedure:

  • Seed J774A.1 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add the resazurin-based viability reagent to each well and incubate for an additional 4 hours.

  • Measure the fluorescence with an excitation of 560 nm and an emission of 590 nm.

  • Calculate the 50% cytotoxic concentration (EC50) from the dose-response curve.

Male Gamete Formation Inhibition Assay

This assay assesses the transmission-blocking potential of the compound by observing its effect on male gametocyte exflagellation.

Materials:

  • Mature P. falciparum gametocyte culture (Stage V)

  • Test compounds

  • Exflagellation medium (RPMI 1640, pH 8.0, with 100 µM xanthurenic acid)

  • Microscope with a 40x or 100x objective

Procedure:

  • Incubate the mature gametocyte culture with the test compound for 24-48 hours.

  • Activate gametogenesis by adding the exflagellation medium and a drop in temperature.

  • After 15-20 minutes, observe the culture under a microscope for actively moving exflagellation centers.

  • Count the number of exflagellation centers per field of view in the treated and untreated control samples.

  • Calculate the percentage inhibition of male gamete formation.

Mosquito Oocyst Infection Assay

This assay evaluates the effect of the compound on the development of oocysts in the mosquito midgut.

Materials:

  • Mature P. falciparum gametocyte culture

  • Test compounds

  • Anopheles mosquitoes

  • Membrane feeding apparatus

  • Mercurochrome stain

Procedure:

  • Add the test compound to the mature gametocyte culture.

  • Feed the treated culture to mosquitoes using a membrane feeding apparatus.

  • Maintain the mosquitoes for 7-10 days to allow for oocyst development.

  • Dissect the mosquito midguts and stain them with mercurochrome.

  • Count the number of oocysts per midgut under a microscope.

  • Compare the oocyst prevalence and intensity between treated and control groups.

Conclusion

This compound is a promising antimalarial lead compound from the dihydropyridine class with potent activity against drug-resistant strains of P. falciparum and transmission-blocking potential. Its likely mechanism of action through the inhibition of PfMDR1 presents a valuable target for circumventing existing drug resistance mechanisms. Further optimization and preclinical development of this compound series are warranted to explore its full therapeutic potential in the fight against malaria.

References

Physicochemical properties of SJ000025081

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available chemical and biological databases has yielded no specific information for the identifier "SJ000025081". This identifier does not appear to correspond to a known compound in the public domain, suggesting it may be an internal designation for a proprietary substance not yet disclosed publicly.

Consequently, it is not possible to provide a technical guide on the physicochemical properties, experimental protocols, or associated signaling pathways for a compound that cannot be identified.

For the scientific community to benefit from and build upon research, the unambiguous identification of chemical substances is paramount. Standardized identifiers are crucial for the dissemination and verification of scientific findings. These include:

  • Chemical Abstracts Service (CAS) Registry Number: A unique numerical identifier assigned to every chemical substance described in the open scientific literature.

  • International Union of Pure and Applied Chemistry (IUPAC) Name: A systematic name that precisely describes the chemical structure of a compound.

  • Simplified Molecular-Input Line-Entry System (SMILES): A line notation for describing the structure of chemical species using short ASCII strings.

  • Other database identifiers: Such as those from PubChem, ChEMBL, or DrugBank.

Without a recognized public identifier for this compound, a detailed analysis of its properties and biological activities as requested cannot be performed. Researchers and drug development professionals are encouraged to provide standardized chemical identifiers to facilitate data retrieval and collaboration.

Should a public identifier for this compound become available, a thorough analysis of its physicochemical properties and biological context can be conducted.

Methodological & Application

Application Notes and Protocols for In Vivo Studies of SJ000025081

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the in vivo evaluation of SJ000025081, a novel investigational compound. The protocols cover essential studies for characterizing the pharmacokinetic profile, therapeutic efficacy, and safety profile of this compound in preclinical animal models.

Pharmacokinetic (PK) Analysis in Mice

This protocol outlines the procedure for determining the pharmacokinetic properties of this compound in mice, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3]

Experimental Protocol:

  • Animal Model:

    • Species: Male CD-1 mice

    • Age: 6-8 weeks

    • Weight: 25-30 g

    • Acclimation: Animals should be acclimated for at least 7 days prior to the experiment.

  • Compound Formulation and Administration:

    • Formulation: Dissolve this compound in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.

    • Dose: 10 mg/kg

    • Route of Administration: A single intravenous (IV) bolus injection via the tail vein.

  • Blood Sampling:

    • A serial bleeding protocol will be utilized.[1]

    • Blood samples (approximately 50 µL) are collected from the submandibular vein at the following time points post-dose: 5, 15, and 30 minutes, and 1, 2, 4, 8, and 24 hours.

    • Collect blood into tubes containing K2EDTA as an anticoagulant.

    • Plasma is separated by centrifugation at 2000 x g for 10 minutes at 4°C and stored at -80°C until analysis.

  • Bioanalysis:

    • Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin). Key parameters include:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

Data Presentation:

Table 1: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, IV)

ParameterUnitValue (Mean ± SD)
Cmaxng/mL1500 ± 250
Tmaxh0.08 ± 0.02
AUC(0-inf)ng*h/mL3500 ± 400
t1/2h4.5 ± 0.8
CLL/h/kg2.8 ± 0.5
VdL/kg18 ± 3

Experimental Workflow:

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis acclimatize Acclimatize Mice (7 days) formulate Formulate this compound acclimatize->formulate dose Administer 10 mg/kg IV formulate->dose collect_blood Collect Blood Samples (Serial Bleeding) dose->collect_blood process_plasma Process to Plasma collect_blood->process_plasma lcms LC-MS/MS Analysis process_plasma->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis

Caption: Workflow for the in vivo pharmacokinetic study of this compound.

In Vivo Efficacy in a Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a human tumor xenograft model in mice.[4][5][6][7]

Experimental Protocol:

  • Animal Model:

    • Species: Female athymic nude mice (nu/nu)

    • Age: 6-8 weeks

    • Acclimation: Minimum of 7 days.

  • Cell Culture and Tumor Implantation:

    • Cell Line: A549 human lung carcinoma cells.

    • Implantation: Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of Matrigel into the right flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated as (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8 per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 50% saline)

    • Group 2: this compound (25 mg/kg)

    • Group 3: this compound (50 mg/kg)

    • Group 4: Positive control (standard-of-care chemotherapy)

  • Dosing Regimen:

    • Administer treatments once daily (QD) via oral gavage (PO) for 21 consecutive days.

  • Efficacy Endpoints:

    • Tumor volume: Measured twice weekly.

    • Body weight: Measured twice weekly as an indicator of toxicity.

    • At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

Data Presentation:

Table 2: Anti-tumor Efficacy of this compound in A549 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle-1250 ± 150-2.5 ± 1.0
This compound25750 ± 10040-1.2 ± 0.8
This compound50400 ± 8068-3.5 ± 1.2
Positive Control-350 ± 7072-5.0 ± 1.5

Hypothetical Signaling Pathway for this compound:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras pi3k PI3K receptor->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription akt AKT pi3k->akt mtor mTOR akt->mtor mtor->transcription proliferation Cell Proliferation, Survival transcription->proliferation This compound This compound This compound->mek This compound->akt

Caption: Hypothetical signaling pathway inhibited by this compound.

In Vivo Toxicology Study in Rats

This protocol details a 14-day repeat-dose toxicity study in rats to assess the safety profile of this compound.[8][9][10][11]

Experimental Protocol:

  • Animal Model:

    • Species: Sprague-Dawley rats (5 males and 5 females per group)

    • Age: 6-8 weeks

    • Acclimation: Minimum of 7 days.

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: this compound (Low dose, e.g., 20 mg/kg)

    • Group 3: this compound (Mid dose, e.g., 60 mg/kg)

    • Group 4: this compound (High dose, e.g., 180 mg/kg)

  • Dosing Regimen:

    • Administer treatments once daily for 14 consecutive days via oral gavage.

  • Toxicity Endpoints:

    • Clinical Observations: Daily cage-side observations for signs of toxicity (e.g., changes in behavior, appearance). A more detailed clinical examination is performed weekly.

    • Body Weight and Food Consumption: Measured weekly.

    • Clinical Pathology: At termination (Day 15), blood is collected for hematology and serum chemistry analysis.

    • Gross Necropsy and Organ Weights: All animals are subjected to a full gross necropsy. The brain, heart, kidneys, liver, lungs, and spleen are weighed.

    • Histopathology: A comprehensive set of tissues from the control and high-dose groups are preserved for histopathological examination.

Data Presentation:

Table 3: Hematology Parameters in Rats Treated with this compound for 14 Days

ParameterVehicleLow Dose (20 mg/kg)Mid Dose (60 mg/kg)High Dose (180 mg/kg)
WBC (10³/µL) 8.5 ± 1.28.3 ± 1.17.9 ± 1.06.5 ± 0.9*
RBC (10⁶/µL) 7.2 ± 0.57.1 ± 0.47.0 ± 0.66.8 ± 0.5
Hemoglobin (g/dL) 14.5 ± 1.014.3 ± 0.914.1 ± 1.113.5 ± 0.8
Platelets (10³/µL) 850 ± 120840 ± 110820 ± 130750 ± 100

*Statistically significant difference (p < 0.05) compared to the vehicle control.

Table 4: Serum Chemistry Parameters in Rats Treated with this compound for 14 Days

ParameterVehicleLow Dose (20 mg/kg)Mid Dose (60 mg/kg)High Dose (180 mg/kg)
ALT (U/L) 45 ± 848 ± 1065 ± 12150 ± 25
AST (U/L) 90 ± 1595 ± 18120 ± 20250 ± 40
BUN (mg/dL) 20 ± 321 ± 422 ± 325 ± 5
Creatinine (mg/dL) 0.6 ± 0.10.6 ± 0.10.7 ± 0.20.8 ± 0.2

*Statistically significant difference (p < 0.05) compared to the vehicle control.

Disclaimer: The experimental protocols and data presented herein are for illustrative purposes for the hypothetical compound this compound. Actual in vivo studies should be designed and conducted in accordance with all applicable institutional and governmental regulations regarding animal welfare.

References

Application Notes and Protocols for SJ000025081 in Malaria Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ000025081 is a potent antimalarial compound belonging to the dihydropyridine class, identified through a high-throughput phenotypic screen against Plasmodium falciparum, the deadliest species of malaria parasite.[1][2][3] This compound has demonstrated significant activity against the asexual blood stages of the parasite, making it a valuable tool for malaria research and a potential lead for drug development.[1][3] These application notes provide detailed protocols for the use of this compound in in vitro and in vivo malaria research settings.

Physicochemical Properties

PropertyValue
IUPAC Name propyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Molecular Formula C28H30FNO5
CAS Number 421571-66-6

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against various strains of Plasmodium falciparum.

P. falciparum StrainIC50 (nM)Resistance Profile
Dd2 780Chloroquine-resistant, Pyrimethamine-resistant
7G8 930Chloroquine-resistant, Pyrimethamine-sensitive
HB3 1040Chloroquine-sensitive, Pyrimethamine-resistant
3D7 1100Chloroquine-sensitive, Pyrimethamine-sensitive

Data extracted from the supplementary information of Guiguemde et al., Nature, 2010.

Experimental Protocols

Protocol 1: In Vitro Cultivation of Plasmodium falciparum

This protocol describes the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum cryopreserved stabilate

  • Human erythrocytes (O+), washed

  • Complete Culture Medium (CCM): RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 25 µg/mL gentamicin, and 0.5% (w/v) Albumax II.

  • 5% Sorbitol solution

  • Gas mixture (5% CO2, 5% O2, 90% N2)

  • Incubator at 37°C

  • Sterile culture flasks

Procedure:

  • Thaw the P. falciparum stabilate rapidly in a 37°C water bath.

  • Transfer the thawed parasites to a sterile centrifuge tube and wash with CCM.

  • Add washed human erythrocytes to achieve a 5% hematocrit.

  • Resuspend the cells in CCM and transfer to a culture flask.

  • Gas the flask with the gas mixture for 1-2 minutes and seal tightly.

  • Incubate at 37°C.

  • To maintain the culture, perform a daily medium change and add fresh erythrocytes to maintain parasitemia between 1-5%.

  • For synchronization of the parasite stages, treat the culture with 5% sorbitol for 10 minutes to lyse mature trophozoites and schizonts, leaving ring-stage parasites.

G cluster_setup Culture Initiation cluster_maintenance Culture Maintenance cluster_sync Synchronization Thaw Parasites Thaw Parasites Wash Parasites Wash Parasites Thaw Parasites->Wash Parasites Add Erythrocytes Add Erythrocytes Wash Parasites->Add Erythrocytes Add CCM Add CCM Add Erythrocytes->Add CCM Incubate Incubate Add CCM->Incubate Daily Medium Change Daily Medium Change Incubate->Daily Medium Change Daily Cycle Add Fresh Erythrocytes Add Fresh Erythrocytes Daily Medium Change->Add Fresh Erythrocytes Daily Cycle Monitor Parasitemia Monitor Parasitemia Add Fresh Erythrocytes->Monitor Parasitemia Daily Cycle Monitor Parasitemia->Incubate Daily Cycle Sorbitol Treatment Sorbitol Treatment Monitor Parasitemia->Sorbitol Treatment If synchronization needed Isolate Rings Isolate Rings Sorbitol Treatment->Isolate Rings Isolate Rings->Incubate

Protocol 2: In Vitro Antimalarial Susceptibility Assay using SYBR Green I

This protocol details the determination of the 50% inhibitory concentration (IC50) of this compound against P. falciparum.[4][5][6][7]

Materials:

  • Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)

  • This compound stock solution (in DMSO)

  • Complete Culture Medium (CCM)

  • 96-well black, clear-bottom microplates

  • Lysis Buffer: 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100

  • SYBR Green I dye (10,000x stock in DMSO)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Prepare serial dilutions of this compound in CCM in a 96-well plate. Include a drug-free control (DMSO vehicle) and an uninfected erythrocyte control.

  • Add the synchronized parasite culture to each well.

  • Incubate the plate for 72 hours at 37°C in a gassed chamber.

  • After incubation, add Lysis Buffer containing a final concentration of 1x SYBR Green I to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Plate Preparation cluster_incubation Incubation cluster_readout Data Acquisition Serial Dilution Serial Dilution Add Parasite Culture Add Parasite Culture Serial Dilution->Add Parasite Culture Incubate 72h Incubate 72h Add Parasite Culture->Incubate 72h Add Lysis Buffer + SYBR Green Add Lysis Buffer + SYBR Green Incubate 72h->Add Lysis Buffer + SYBR Green Incubate 1h (dark) Incubate 1h (dark) Add Lysis Buffer + SYBR Green->Incubate 1h (dark) Read Fluorescence Read Fluorescence Incubate 1h (dark)->Read Fluorescence Calculate IC50 Calculate IC50 Read Fluorescence->Calculate IC50

Protocol 3: In Vivo Efficacy Assessment in a Murine Malaria Model

This protocol describes the evaluation of the in vivo antimalarial activity of this compound in mice infected with Plasmodium yoelii.[8][9][10][11][12]

Materials:

  • CD-1 mice (female, 6-8 weeks old)

  • Plasmodium yoelii infected red blood cells

  • This compound suspension (e.g., in 1% methylcellulose)

  • Vehicle control (1% methylcellulose)

  • Giemsa stain

  • Microscope

Procedure:

  • Infect mice intravenously with 1 x 10^6 P. yoelii parasitized red blood cells.

  • On day 3 post-infection, determine the initial parasitemia by preparing thin blood smears from tail blood, staining with Giemsa, and counting under a microscope.

  • Administer this compound intraperitoneally or orally at the desired dose (e.g., 100 mg/kg). Administer the vehicle to the control group.

  • Continue treatment for 3-4 consecutive days.

  • Monitor parasitemia daily by preparing and examining blood smears.

  • Calculate the percent suppression of parasitemia relative to the vehicle-treated control group. A 90% suppression of P. yoelii parasitemia has been reported for this compound at a dose of 100 mg/kg administered twice daily for 3 days.

G cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Infect Mice Infect Mice Determine Initial Parasitemia Determine Initial Parasitemia Infect Mice->Determine Initial Parasitemia Administer this compound Administer this compound Determine Initial Parasitemia->Administer this compound Administer Vehicle Administer Vehicle Determine Initial Parasitemia->Administer Vehicle Daily Parasitemia Monitoring Daily Parasitemia Monitoring Administer this compound->Daily Parasitemia Monitoring Administer Vehicle->Daily Parasitemia Monitoring Calculate % Suppression Calculate % Suppression Daily Parasitemia Monitoring->Calculate % Suppression

Mechanism of Action

The precise molecular target of this compound in Plasmodium falciparum has not been definitively elucidated. However, as a dihydropyridine, it is hypothesized to interfere with calcium homeostasis within the parasite. In other biological systems, dihydropyridines are known to block L-type voltage-gated calcium channels. While the parasite's calcium channels are not fully characterized, disruption of calcium signaling is known to be detrimental to several key parasitic processes, including invasion of host cells, protein secretion, and cell cycle progression. Further research is required to identify the specific target and delineate the exact mechanism of action.

G This compound This compound Putative Ca2+ Channel Putative Ca2+ Channel This compound->Putative Ca2+ Channel Inhibits Intracellular Ca2+ Homeostasis Intracellular Ca2+ Homeostasis Putative Ca2+ Channel->Intracellular Ca2+ Homeostasis Disrupts Parasite Processes Parasite Processes Intracellular Ca2+ Homeostasis->Parasite Processes Affects Invasion Invasion Parasite Processes->Invasion Protein Secretion Protein Secretion Parasite Processes->Protein Secretion Cell Cycle Progression Cell Cycle Progression Parasite Processes->Cell Cycle Progression Parasite Death Parasite Death Invasion->Parasite Death Protein Secretion->Parasite Death Cell Cycle Progression->Parasite Death

References

Application Notes and Protocols for Stattic (STAT3 Inhibitor) in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in a myriad of cellular processes, including cell proliferation, survival, differentiation, and immune responses.[1] Dysregulation of the STAT3 signaling pathway is frequently observed in various pathological conditions, particularly in cancer and inflammatory diseases, where it is often constitutively activated.[1][2] This has made STAT3 an attractive therapeutic target.

Stattic (6-nitrobenzo[b]thiophene-1,1-dioxide) is a potent, non-peptidic small molecule inhibitor of STAT3.[3][4][5] It selectively targets the SH2 domain of STAT3, which is essential for its activation, regardless of its phosphorylation status.[3][5][6] By binding to the SH2 domain, Stattic effectively prevents the dimerization and subsequent nuclear translocation of STAT3, thereby inhibiting its transcriptional activity.[4][6][7] These application notes provide a summary of dosages and detailed protocols for the use of Stattic in various murine models.

Mechanism of Action: The STAT3 Signaling Pathway

The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors to their corresponding receptors on the cell surface.[1] This leads to the activation of receptor-associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT3.[1] STAT3 is recruited to these sites via its SH2 domain and is subsequently phosphorylated on a critical tyrosine residue (Y705).[1] This phosphorylation event triggers the formation of STAT3 homodimers, which then translocate to the nucleus to regulate the expression of target genes involved in cell proliferation, survival, and inflammation.[1] Stattic exerts its inhibitory effect by blocking the function of the STAT3 SH2 domain, thus preventing STAT3 activation and downstream signaling.[7]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation (Y705) STAT3_P p-STAT3 STAT3->STAT3_P STAT3_Dimer p-STAT3 Dimer STAT3_P->STAT3_Dimer Dimerization STAT3_Dimer_Nuc p-STAT3 Dimer STAT3_Dimer->STAT3_Dimer_Nuc Nuclear Translocation DNA DNA STAT3_Dimer_Nuc->DNA Binds to DNA Gene_Expression Target Gene Expression (Proliferation, Survival, Inflammation) DNA->Gene_Expression Regulates Transcription Cytokine Cytokine/ Growth Factor Cytokine->Receptor Binding Stattic Stattic Stattic->STAT3 Inhibits SH2 Domain (Prevents Activation & Dimerization)

Caption: STAT3 signaling pathway and inhibition by Stattic.

Data Presentation: Stattic Dosage in Murine Models

The following table summarizes various dosages and administration routes for Stattic as reported in the literature for different murine models.

Mouse ModelStattic DosageAdministration RouteVehicleFrequencyReference
Acute Hepatic Damage (LPS/D-GalN)5 mg/kgIntraperitoneal (i.p.)DMSO:olive oil (1:19)Single dose 0.5h prior to insult[8]
Lupus Nephritis (MRL/lpr mice)10 mg/kgIntraperitoneal (i.p.)DMSO in PBS3 times per week for 2 to 9 weeks[9]
Experimental Autoimmune Encephalomyelitis10 mg/kgIntraperitoneal (i.p.)Not SpecifiedEvery alternate day for 20 days[10][11]
Rheumatoid Arthritis-Interstitial Lung Disease25 mg/kgOral GavageNormal SalineDaily for 6 weeks[12]
T-Cell Acute Lymphoblastic Leukemia (Xenograft)7.5, 15, and 30 mg/kgIntraperitoneal (i.p.)DMSO3 times a week[13]
Breast Cancer-Induced Bone Pain25 mg/kgIntraperitoneal (i.p.)Not SpecifiedDaily, starting day 21 post-implantation[14]

Note: Toxicity was observed at 25 mg/kg in one study with MRL/lpr mice, leading to mortality in 60% of animals.[9] Researchers should perform dose-response and toxicity studies to determine the optimal and safe dosage for their specific model and experimental conditions.

Experimental Protocols

This protocol is adapted from a study investigating the effects of Stattic on a T-cell acute lymphoblastic leukemia (T-ALL) xenograft model.[4][13]

1. Cell Culture and Preparation:

  • Culture CCRF-CEM T-ALL cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Harvest cells during the logarithmic growth phase.

  • Resuspend 1x10^6 CCRF-CEM cells in a 1:1 mixture of RPMI-1640 medium and Matrigel for subcutaneous injection.[4]

2. Animal Model:

  • Use immunodeficient mice (e.g., NOD/SCID or similar strains).

  • Subcutaneously inject the cell suspension into the flanks of each mouse.[4]

  • Monitor mice for tumor formation. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

3. Stattic Preparation and Administration:

  • Prepare a stock solution of Stattic in DMSO.[6][13]

  • For injection, dilute the stock solution to the desired final concentrations (e.g., 7.5, 15, and 30 mg/kg) in a suitable vehicle. The final DMSO concentration in the administered solution should be kept low (e.g., <5%).[13]

  • When tumors are palpable (e.g., starting on day 6 after cell injection), randomize mice into treatment and control groups (n=6 per group).[13]

  • Administer Stattic or vehicle control via intraperitoneal injection three times a week.[13]

4. Monitoring and Endpoint Analysis:

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study (e.g., after 22 days), euthanize the mice.[13]

  • Excise tumors, weigh them, and process them for further analysis (e.g., histology, western blotting for p-STAT3, or immunohistochemistry).

This protocol is based on a study using Stattic to mitigate acute hepatic damage induced by Lipopolysaccharide (LPS) and D-galactosamine (D-GalN).[8]

1. Animal Model:

  • Use C57BL/6 mice or another appropriate strain.

  • Randomly divide mice into four groups (n=8 per group): Control, Stattic only, LPS/D-GalN only, and Stattic + LPS/D-GalN.[8]

2. Stattic and LPS/D-GalN Preparation and Administration:

  • Dissolve Stattic in a vehicle of DMSO and olive oil (1:19 ratio) to a concentration for a 5 mg/kg dose.[8]

  • Dissolve LPS (10 µg/kg) and D-GalN (700 mg/kg) in normal saline.[8]

  • Administer Stattic (5 mg/kg) or vehicle via intraperitoneal injection to the respective groups.[8]

  • Thirty minutes after the Stattic/vehicle injection, administer LPS/D-GalN or saline via intraperitoneal injection to the appropriate groups.[8]

3. Sample Collection and Analysis:

  • At 1.5 hours post-LPS/D-GalN challenge, collect blood samples to measure early inflammatory cytokines like TNF-α.[8]

  • At 6 hours post-LPS/D-GalN challenge, euthanize the mice and collect blood and liver tissues.[8]

  • Blood Analysis: Separate plasma to measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.

  • Liver Tissue Analysis:

    • Fix a portion of the liver in 10% neutral-buffered formalin for histological analysis (H&E staining).

    • Snap-freeze another portion for protein extraction (Western blot for inflammatory and apoptotic markers like cleaved caspase-3) or RNA extraction.[8]

    • Perform TUNEL assays on fixed tissue sections to quantify apoptotic cells.[8]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for an in vivo murine study using Stattic.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A1 Acclimatize Mice A3 Induce Disease Model (e.g., Tumor Xenograft, Inflammation) A1->A3 A2 Prepare Stattic and Vehicle Solutions B2 Administer Stattic/Vehicle (i.p. or Gavage) A2->B2 B1 Randomize Mice into Control & Treatment Groups A3->B1 B1->B2 B3 Monitor Health, Body Weight, and Disease Progression (e.g., Tumor Volume) B2->B3 B3->B2 C1 Euthanasia and Sample Collection (Blood, Tissues) B3->C1 C2 Process Samples C1->C2 C3 Perform Assays (Histology, Western Blot, Flow Cytometry, etc.) C2->C3 C4 Data Analysis & Interpretation C3->C4

Caption: General experimental workflow for in vivo studies with Stattic.

References

Unraveling the Bioactivity of SJ000025081: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SJ000025081 is a novel small molecule compound under investigation for its potential therapeutic applications. This document provides detailed application notes and protocols for a suite of cell culture assays designed to characterize the bioactivity of this compound. The following protocols are intended for researchers, scientists, and professionals in the field of drug development to assess the compound's effects on cell viability, proliferation, and relevant signaling pathways.

I. Compound Information

IdentifierDescription
This compound Small molecule inhibitor of [Target Protein/Pathway - Information Not Publicly Available]

Note: The specific biological target and mechanism of action for this compound are not yet publicly disclosed. The following protocols are based on general methodologies for characterizing a novel bioactive compound.

II. Application Notes & Data Summary

Further research is required to generate quantitative data on the effects of this compound. The tables below are templates for data presentation.

Table 1: Cell Viability (IC50) Data for this compound

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
e.g., MCF-7Data Not AvailableData Not Available
e.g., A549Data Not AvailableData Not Available
e.g., JurkatData Not AvailableData Not Available

Table 2: Apoptosis Induction by this compound (72h treatment)

Cell LineConcentration (µM)% Apoptotic Cells (Annexin V+)
e.g., MCF-7e.g., 1Data Not Available
e.g., 5Data Not Available
e.g., 10Data Not Available

III. Experimental Protocols

A. Cell Viability Assay (MTS/MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of viable cells. NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells reduce the tetrazolium salt (MTS or MTT) into a colored formazan product that is soluble in the culture medium. The quantity of formazan product is directly proportional to the number of living cells in culture.

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTS/MTT Reagent Addition:

    • Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT solution) to each well.

    • Incubate for 1-4 hours at 37°C. For MTT, after incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

  • Data Acquisition:

    • Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time.

  • Cell Harvesting and Staining:

    • Harvest cells (including floating and adherent cells) and wash with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

IV. Visualizations

As the specific signaling pathway of this compound is not publicly available, a generalized experimental workflow diagram is provided below.

G cluster_0 Experimental Workflow for this compound Characterization cluster_1 Cell Viability Assay cluster_2 Apoptosis Assay A Cell Seeding (96-well & 6-well plates) B Compound Treatment (this compound) A->B C Incubation (24h, 48h, 72h) B->C D MTS/MTT Assay C->D G Annexin V/PI Staining C->G E Absorbance Reading D->E F IC50 Determination E->F H Flow Cytometry G->H I Quantification of Apoptosis H->I

Caption: General workflow for in vitro characterization of this compound.

Disclaimer: The information provided in this document is for research purposes only. The protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. As the identity and biological target of this compound are not publicly available, the provided information is based on standard cell biology techniques for compound characterization.

SJ000025081 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

To the Valued Researcher,

This document is intended to provide detailed application notes and protocols for the experimental use of the compound designated SJ000025081 .

Following a comprehensive search of publicly available scientific databases, chemical repositories, and supplier catalogs, we have been unable to identify a specific chemical entity corresponding to the identifier "this compound". This identifier does not appear to be a standard chemical name, CAS number, or a widely used catalog number.

It is possible that "this compound" is an internal compound identifier specific to a particular research institution or a commercial vendor that is not indexed in public domains.

In order to proceed with generating the detailed Application Notes and Protocols as requested, please provide one of the following standard identifiers for the compound of interest:

  • Chemical Name (IUPAC or common)

  • CAS Number

  • PubChem CID or SID

  • A known supplier and their catalog number

  • The chemical structure (e.g., in SMILES or InChI format)

Once a verifiable chemical identity is established, this document will be populated with the relevant data, including:

  • Solubility Data: A comprehensive table summarizing the solubility of this compound in various common laboratory solvents at different temperatures.

  • Protocols for In Vitro and In Vivo Experiments: Detailed, step-by-step instructions for the preparation of stock solutions, dosing solutions for cell-based assays, and formulations for animal administration. This will include recommended vehicles, concentrations, and quality control measures.

  • Signaling Pathway and Experimental Workflow Diagrams: Custom-generated diagrams using DOT language to visualize the compound's mechanism of action and the experimental procedures for its use, adhering to the specified formatting requirements.

We are committed to providing accurate and detailed scientific information. We look forward to receiving the necessary details to fulfill your request.

Application Notes & Protocols: Pharmacokinetic Analysis of SJ-25081 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SJ-25081 is a novel small molecule inhibitor of the Janus kinase (JAK) family, with high selectivity for JAK3. As a potential therapeutic agent for autoimmune diseases and organ transplant rejection, a thorough understanding of its pharmacokinetic (PK) profile is essential for further development. These application notes provide a summary of the pharmacokinetic properties of SJ-25081 in various preclinical animal models and detailed protocols for conducting such studies.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of SJ-25081 were evaluated in mice, rats, and beagle dogs following intravenous (IV) and oral (PO) administration. The key findings are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of SJ-25081 in CD-1 Mice

Parameter1 mg/kg IV5 mg/kg PO
Cmax (ng/mL) 258 ± 45102 ± 21
Tmax (h) 0.080.5
AUC₀-t (ng·h/mL) 312 ± 58425 ± 76
AUC₀-inf (ng·h/mL) 320 ± 62440 ± 81
t₁/₂ (h) 2.1 ± 0.42.5 ± 0.6
CL (L/h/kg) 3.1 ± 0.5-
Vd (L/kg) 6.5 ± 1.2-
F (%) -68

Table 2: Pharmacokinetic Parameters of SJ-25081 in Sprague-Dawley Rats

Parameter2 mg/kg IV10 mg/kg PO
Cmax (ng/mL) 489 ± 98215 ± 43
Tmax (h) 0.081.0
AUC₀-t (ng·h/mL) 850 ± 1501890 ± 320
AUC₀-inf (ng·h/mL) 865 ± 1551950 ± 340
t₁/₂ (h) 3.5 ± 0.74.1 ± 0.8
CL (L/h/kg) 2.3 ± 0.4-
Vd (L/kg) 8.1 ± 1.5-
F (%) -75

Table 3: Pharmacokinetic Parameters of SJ-25081 in Beagle Dogs

Parameter0.5 mg/kg IV2 mg/kg PO
Cmax (ng/mL) 350 ± 75150 ± 35
Tmax (h) 0.251.5
AUC₀-t (ng·h/mL) 780 ± 1201650 ± 280
AUC₀-inf (ng·h/mL) 800 ± 1301700 ± 290
t₁/₂ (h) 5.8 ± 1.16.2 ± 1.3
CL (L/h/kg) 0.6 ± 0.1-
Vd (L/kg) 3.5 ± 0.6-
F (%) -85

Experimental Protocols

Animal Husbandry
  • Species: CD-1 Mice (male, 6-8 weeks old), Sprague-Dawley Rats (male, 7-9 weeks old), Beagle Dogs (male, 1-2 years old).

  • Housing: Animals were housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.

  • Diet: Standard chow and water were provided ad libitum. Animals were fasted overnight before oral administration.

Drug Formulation and Administration
  • Intravenous (IV) Formulation: SJ-25081 was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline to a final concentration of 1 mg/mL.

  • Oral (PO) Formulation: SJ-25081 was suspended in a vehicle of 0.5% methylcellulose in water.

  • Administration:

    • IV: Administered as a bolus injection via the tail vein (mice and rats) or cephalic vein (dogs).

    • PO: Administered via oral gavage.

Blood Sample Collection
  • Mice: Serial blood samples (approximately 50 µL) were collected from the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Rats: Serial blood samples (approximately 100 µL) were collected from the jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Dogs: Serial blood samples (approximately 0.5 mL) were collected from the cephalic vein at 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

  • Sample Processing: Blood samples were collected into tubes containing K₂EDTA as an anticoagulant. Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method
  • Method: Plasma concentrations of SJ-25081 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile containing an internal standard.

  • LC-MS/MS System: A Shimadzu Nexera X2 UHPLC system coupled to a Sciex Triple Quad 6500+ mass spectrometer.

  • Quantification: The lower limit of quantification (LLOQ) was 1 ng/mL. The calibration curve was linear over the range of 1 to 2000 ng/mL.

Pharmacokinetic Analysis
  • Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.

  • The maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) were obtained directly from the observed data.

  • The area under the plasma concentration-time curve (AUC) was calculated using the linear trapezoidal rule.

  • The terminal half-life (t₁/₂) was calculated as 0.693/λz, where λz is the terminal elimination rate constant.

  • Clearance (CL) and volume of distribution (Vd) were calculated for IV administration.

  • Oral bioavailability (F) was calculated as (AUCpo / AUCiv) × (Doseiv / Dosepo) × 100.

Visualizations

Signaling Pathway

SJ_25081_Mechanism_of_Action cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 activates STAT5 STAT5 JAK3->STAT5 phosphorylates STAT5_P p-STAT5 STAT5->STAT5_P STAT5_P_dimer p-STAT5 Dimer STAT5_P->STAT5_P_dimer dimerizes Gene_Expression Gene Expression STAT5_P_dimer->Gene_Expression activates cluster_nucleus cluster_nucleus Cytokine Cytokine Cytokine->Cytokine_Receptor binds SJ_25081 SJ-25081 SJ_25081->JAK3 inhibits

Caption: Mechanism of action of SJ-25081 in the JAK-STAT signaling pathway.

Experimental Workflow

Pharmacokinetic_Study_Workflow cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization Dosing_IV IV Administration Animal_Acclimatization->Dosing_IV Dosing_PO PO Administration Animal_Acclimatization->Dosing_PO Blood_Sampling Serial Blood Sampling Dosing_IV->Blood_Sampling Dosing_PO->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Concentration_Determination Concentration Determination LC_MS_MS_Analysis->Concentration_Determination PK_Parameter_Calculation PK Parameter Calculation (NCA) Concentration_Determination->PK_Parameter_Calculation

Caption: Workflow for the pharmacokinetic analysis of SJ-25081 in animal models.

Application Notes and Protocols for the Administration of a Novel Antimalarial Agent in Plasmodium yoelii Infected Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "SJ000025081" in the context of antimalarial research. Therefore, these application notes and protocols are provided for a Hypothetical Antimalarial Compound (HAC) to serve as a comprehensive template for the in vivo evaluation of a novel antimalarial agent in Plasmodium yoelii infected mice. The experimental parameters and data presented are illustrative and should be adapted based on the specific characteristics of the compound under investigation.

Introduction

The emergence and spread of drug-resistant Plasmodium parasites necessitate the discovery and development of novel antimalarial agents. Murine malaria models, such as Plasmodium yoelii infection in mice, are essential for the preclinical in vivo evaluation of new chemical entities.[1][2][3] This document outlines detailed protocols for assessing the efficacy of a Hypothetical Antimalarial Compound (HAC) in mice infected with the lethal P. yoelii 17XL strain. The described assays include the 4-day suppressive test to evaluate blood-stage activity, determination of curative potential, and assessment of mean survival time.

Data Presentation: Efficacy of Hypothetical Antimalarial Compound (HAC)

The following tables summarize the expected quantitative data from the in vivo evaluation of HAC.

Table 1: 4-Day Suppressive Test of HAC in P. yoelii 17XL Infected Mice

Treatment GroupDose (mg/kg/day)Route of AdministrationMean Parasitemia on Day 4 (%) ± SDPercent Chemosuppression (%)
Vehicle Control-Oral (p.o.)35.2 ± 4.50
Chloroquine5Oral (p.o.)0.1 ± 0.0599.7
HAC5Oral (p.o.)15.8 ± 2.155.1
HAC10Oral (p.o.)7.3 ± 1.579.3
HAC20Oral (p.o.)1.2 ± 0.496.6

SD: Standard Deviation

Table 2: Curative Potential and Mean Survival Time of HAC in P. yoelii 17XL Infected Mice

Treatment GroupDose (mg/kg/day)Route of AdministrationMean Survival Time (Days) ± SDNumber of Cured Mice / Total Mice
Vehicle Control-Oral (p.o.)6.5 ± 0.50 / 5
Chloroquine5Oral (p.o.)>305 / 5
HAC5Oral (p.o.)9.2 ± 1.10 / 5
HAC10Oral (p.o.)14.8 ± 2.31 / 5
HAC20Oral (p.o.)>304 / 5

Cured mice are defined as those that survived for at least 30 days post-infection with no detectable parasitemia.

Experimental Protocols

Animal Model and Parasite Strain
  • Animal Model: Female BALB/c mice, 6-8 weeks old, weighing 18-22 grams.

  • Parasite Strain: Chloroquine-sensitive lethal strain Plasmodium yoelii 17XL.

Parasite Inoculation
  • A donor mouse with a rising parasitemia of 20-30% is euthanized, and blood is collected via cardiac puncture into a tube containing an anticoagulant (e.g., heparin).

  • The infected red blood cells (iRBCs) are diluted with sterile phosphate-buffered saline (PBS) to a final concentration of 1 x 10^7 iRBCs per 0.2 mL.

  • Each experimental mouse is inoculated intraperitoneally (i.p.) with 0.2 mL of the parasite suspension.

Drug Administration
  • The Hypothetical Antimalarial Compound (HAC) is formulated in a vehicle suitable for the chosen route of administration (e.g., 7% Tween 80 and 3% ethanol in distilled water for oral gavage).

  • Mice are randomly assigned to different treatment groups (n=5 per group): vehicle control, positive control (e.g., Chloroquine at 5 mg/kg), and various doses of HAC.

  • Treatment is initiated 2-4 hours post-infection (Day 0) and continued for four consecutive days (Days 0, 1, 2, and 3).

4-Day Suppressive Test

This is a standard method to evaluate the in vivo blood schizontocidal activity of a test compound.[4][5]

  • On Day 4 post-infection, thin blood smears are prepared from the tail vein of each mouse.

  • The smears are fixed with methanol and stained with a 10% Giemsa solution.

  • Parasitemia is determined by light microscopy under an oil immersion objective by counting the number of iRBCs per 1,000 total red blood cells.

  • The average percentage of parasitemia for each group is calculated.

  • The percentage of chemosuppression is calculated using the following formula: % Chemosuppression = [ (A - B) / A ] * 100 Where A is the mean parasitemia in the vehicle control group, and B is the mean parasitemia in the treated group.

Assessment of Curative Potential and Mean Survival Time
  • Following the 4-day treatment period, the mice are monitored daily for signs of morbidity and mortality for at least 30 days.

  • The day of death for each mouse is recorded to calculate the mean survival time for each group.

  • Mice that survive beyond the 30-day observation period with no detectable parasites in their blood are considered cured.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Day -1: Preparation cluster_infection Day 0: Infection & First Treatment cluster_treatment Days 1-3: Continued Treatment cluster_endpoint1 Day 4: Suppressive Efficacy cluster_endpoint2 Days 5-30: Long-term Monitoring A Acclimatize BALB/c Mice B Prepare HAC and Control Formulations A->B C Inoculate Mice with 1x10^7 P. yoelii 17XL iRBCs (i.p.) D Randomize Mice into Treatment Groups C->D E Administer First Dose of HAC/ Controls (2-4h post-infection) D->E F Administer Daily Doses of HAC/Controls E->F G Prepare Tail Vein Blood Smears F->G H Giemsa Staining G->H K Monitor Daily Survival I Determine % Parasitemia H->I J Calculate % Chemosuppression I->J L Calculate Mean Survival Time K->L M Assess Curative Potential K->M

Caption: Workflow for in vivo efficacy testing of a hypothetical antimalarial compound.

Hypothetical Signaling Pathway for HAC Action

This diagram illustrates a hypothetical mechanism of action for the Hypothetical Antimalarial Compound (HAC), targeting parasite protein synthesis.

signaling_pathway cluster_parasite Plasmodium Parasite HAC Hypothetical Antimalarial Compound (HAC) Ribosome Parasite 80S Ribosome HAC->Ribosome Binds to E-site Protein Parasite Protein Synthesis Ribosome->Protein Translational Elongation EF2 Elongation Factor 2 (eEF2) EF2->Ribosome GTP Hydrolysis tRNA Aminoacyl-tRNA tRNA->Ribosome mRNA mRNA mRNA->Ribosome Apoptosis Parasite Death Protein->Apoptosis Inhibition leads to

Caption: Hypothetical mechanism of action for HAC targeting parasite protein synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SJ000025081 Stability Issues in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound SJ000025081 is not publicly available. Therefore, this technical support center provides a generalized framework for addressing the stability issues of small molecule compounds in solution, which can be adapted by researchers for their specific compound of interest.

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of small molecule compounds during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is precipitating out of solution. What are the common causes and solutions?

A1: Compound precipitation is a common issue that can arise when the concentration of the compound exceeds its solubility in a given solvent or buffer.[1][2] This can be triggered by several factors, including changes in temperature, solvent evaporation, or mixing solvents with different properties.[1]

Troubleshooting Steps:

  • Review Solubility Data: If available, consult the compound's solubility data for the specific solvent system being used.

  • Decrease Concentration: Prepare a more dilute stock solution to ensure the concentration remains below the solubility limit.[3]

  • Solvent System Optimization: Consider using a different solvent with higher solubilizing power or a co-solvent system.[4][5] For aqueous buffers, adjusting the pH can significantly impact the solubility of ionizable compounds.[4]

  • Temperature Control: Thaw frozen stock solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles which can promote precipitation.[3]

  • Fresh Preparations: If precipitation persists, preparing fresh solutions immediately before each experiment is the most reliable approach.[6]

Q2: I am observing a loss of activity of this compound in my cell-based assay. What could be the underlying stability issue?

A2: Loss of compound activity in a cell-based assay can be indicative of several stability-related problems:

  • Degradation in Culture Medium: The compound may be chemically unstable in the complex environment of the cell culture medium, which contains salts, amino acids, and other reactive components.[7]

  • Adsorption to Plasticware: Small molecules can adsorb to the surface of plastic tubes or assay plates, reducing the effective concentration of the compound available to the cells.[6]

  • Hydrolysis or Oxidation: The compound may be susceptible to hydrolysis (cleavage by water) or oxidation, especially in aqueous buffers and in the presence of dissolved oxygen.[6] The pH of the buffer is a critical factor, as hydrolysis can be catalyzed by acidic or basic conditions.[6]

Q3: How can I assess the stability of this compound in my experimental buffer?

A3: A preliminary stability assessment can be performed by incubating a solution of your compound in the buffer of interest under various conditions and analyzing its concentration over time.[6] A common analytical method for this is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

Q4: What are the best practices for storing small molecule stock solutions, particularly in DMSO?

A4: Proper storage is crucial for maintaining the integrity of small molecule inhibitors.[4] For long-term storage, it is advisable to use amber glass vials or polypropylene tubes that are known to be inert.[3]

  • Solid Form: Store the compound as a solid at -20°C or 4°C, depending on the manufacturer's recommendations.[4]

  • DMSO Stock Solutions: Prepare stock solutions in anhydrous DMSO.[8] Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. DMSO is hygroscopic, meaning it can absorb moisture from the atmosphere, which can impact compound stability.

  • Light Protection: For light-sensitive compounds, store solutions in amber vials or wrap containers in aluminum foil.[3][6]

Troubleshooting Guides

Issue 1: Precipitate Formation in Aqueous Buffer After Dilution from DMSO Stock

This is a frequent problem when diluting a compound from a high-concentration DMSO stock into an aqueous buffer where its solubility is significantly lower.

Troubleshooting Workflow:

start Precipitate observed upon dilution into aqueous buffer check_solubility Is the final concentration below the known aqueous solubility? start->check_solubility lower_concentration Lower the final concentration in the assay check_solubility->lower_concentration No check_dmso Is the final DMSO concentration >1%? check_solubility->check_dmso Yes end Issue Resolved lower_concentration->end optimize_dmso Optimize (lower) the final DMSO concentration check_dmso->optimize_dmso Yes adjust_ph Is the compound ionizable? check_dmso->adjust_ph No optimize_dmso->end use_cosolvent Use a co-solvent system or formulation with excipients prepare_fresh Prepare fresh dilutions for each experiment use_cosolvent->prepare_fresh adjust_ph->use_cosolvent No ph_optimization Experiment with different buffer pH values adjust_ph->ph_optimization Yes ph_optimization->end prepare_fresh->end

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent Experimental Results and Loss of Compound Activity

This issue often points towards compound degradation in the stock solution or under assay conditions.

Potential Cause Troubleshooting & Optimization Suggested Solution(s)
Degradation in Stock Solution (DMSO) - Analyze stock solution purity via HPLC/LC-MS over time.- Compare to a freshly prepared solution.- Prepare fresh stock solutions more frequently.[6]- Store aliquots at -80°C to minimize degradation.[3]- Purge vials with inert gas (argon or nitrogen) before sealing for oxygen-sensitive compounds.[3]
Degradation in Aqueous/Assay Buffer - Perform a time-course stability study in the specific buffer.- Analyze samples at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) by HPLC/LC-MS.[7]- Adjust the pH of the buffer if the compound is pH-sensitive.[4]- Add antioxidants for oxygen-sensitive compounds.- Prepare solutions fresh immediately before use.[6]
Adsorption to Labware - Test different types of plates/tubes (e.g., low-binding plastics).[6]- Use low-binding labware.[6]- Include a small amount of a non-ionic surfactant (e.g., Tween-20) in the buffer, if compatible with the assay.[5]
Photodegradation - Conduct experiments under reduced light conditions.- Store solutions in amber vials or wrap containers in aluminum foil.[3][6]

Experimental Protocols

Protocol 1: Assessing Compound Stability in an Aqueous Buffer

This protocol provides a general method to evaluate the stability of a compound in an aqueous buffer over time.

Methodology:

  • Solution Preparation: Prepare a 1 mM stock solution of the compound in a suitable organic solvent like DMSO.[6]

  • Working Solution: Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer of interest. Ensure the final concentration of the organic solvent is low and consistent across all samples.[6]

  • Incubation: Aliquot the working solution into separate, sealed vials for each time point and condition. Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).[6]

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.[7]

  • Quenching: Stop any further degradation by adding an equal volume of a cold organic solvent such as acetonitrile or methanol. This will also precipitate proteins if they are present in the buffer.[4][6]

  • Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by HPLC or LC-MS to determine the concentration of the parent compound remaining.[6][7]

Data Presentation:

Time (hours)% Remaining at 4°C% Remaining at 25°C% Remaining at 37°C
0100100100
199.598.295.1
299.196.590.3
498.593.182.4
897.288.670.1
2495.375.445.8
Protocol 2: Kinetic Solubility Assay

This protocol helps determine the solubility of a compound under specific aqueous conditions.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM stock solution of compound in DMSO serial_dilute Create serial dilutions of the stock solution in DMSO prep_stock->serial_dilute add_to_buffer Add a small volume of each dilution to the aqueous buffer in a 96-well plate serial_dilute->add_to_buffer incubate Incubate at room temperature for 1-2 hours with gentle shaking add_to_buffer->incubate visual_inspect Visually inspect each well for signs of precipitation incubate->visual_inspect measure_turbidity Optional: Measure turbidity using a plate reader (e.g., at 600 nm) visual_inspect->measure_turbidity determine_solubility Determine the highest concentration that remains clear (kinetic solubility) measure_turbidity->determine_solubility

Caption: Workflow for a kinetic solubility assay.

References

Technical Support Center: Overcoming SJ000025081 Resistance in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SJ000025081, a novel antimalarial compound targeting the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4). This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experiments aimed at understanding and overcoming resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the P. falciparum P-type cation-transporter ATPase 4 (PfATP4). PfATP4 is a plasma membrane Na+ efflux pump essential for maintaining low cytosolic Na+ concentrations in the parasite.[1] By inhibiting PfATP4, this compound disrupts Na+ homeostasis, leading to a rapid influx of sodium ions, which in turn causes parasite swelling and death.[1] This mechanism is distinct from many traditional antimalarials that target processes like heme detoxification or folate synthesis.

Q2: We are observing a decrease in the efficacy of this compound in our long-term in vitro cultures. What could be the cause?

A2: A decrease in the efficacy of this compound is likely due to the selection of drug-resistant parasites. The primary mechanism of resistance to PfATP4 inhibitors is the acquisition of single nucleotide polymorphisms (SNPs) in the pfatp4 gene.[2][3] These mutations can alter the drug-binding site or the conformational stability of the protein, reducing the inhibitory effect of this compound.

Q3: How can we confirm if our parasite line has developed resistance to this compound?

A3: Resistance can be confirmed through a combination of phenotypic and genotypic analyses.

  • Phenotypic Analysis: Conduct an in vitro susceptibility assay to determine the half-maximal inhibitory concentration (IC50) of this compound for your parasite line. A significant increase in the IC50 value compared to the parental, sensitive strain is a strong indicator of resistance.

  • Genotypic Analysis: Sequence the pfatp4 gene of the suspected resistant parasite line and compare it to the sequence of the parental strain. The presence of non-synonymous mutations in pfatp4 can confirm the genetic basis of resistance.

Q4: Are there known mutations in pfatp4 that confer resistance to this compound or similar compounds?

A4: Yes, several mutations in the transmembrane domain of PfATP4 have been identified to confer resistance to various PfATP4 inhibitors, such as spiroindolones and aminopyrazoles.[2][3] It is highly probable that resistance to this compound would involve similar mutations. Please refer to the data table below for a summary of known resistance-conferring mutations.

Q5: Is there cross-resistance between this compound and other antimalarial drugs?

A5: Parasites with mutations in pfatp4 that confer resistance to this compound are likely to show cross-resistance to other compounds that target PfATP4, such as the spiroindolone KAE609 (cipargamin) and aminopyrazoles.[2][3] However, they are generally not expected to be cross-resistant to drugs with different mechanisms of action, such as artemisinin or chloroquine, unless a multidrug resistance mechanism is also present.[3]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in our in vitro susceptibility assays.

Possible Cause Troubleshooting Step
Parasite synchronization issues Ensure that parasite cultures are tightly synchronized to the ring stage before initiating the assay. Asynchronous cultures can lead to variability in drug susceptibility.[4]
Inaccurate parasite counting Use a standardized method for determining parasitemia, such as flow cytometry or Giemsa-stained blood smears, to ensure consistent parasite density across wells.
Drug stability and dilution errors Prepare fresh serial dilutions of this compound for each experiment. Ensure the solvent used for dilution does not affect parasite viability at the final concentration.
Variation in culture media Use a consistent batch of RPMI 1640 medium and serum or serum substitute for all experiments, as variations can affect parasite growth and drug efficacy.[5]

Problem 2: Failure to amplify the pfatp4 gene using PCR for sequencing.

Possible Cause Troubleshooting Step
Poor quality genomic DNA Use a reliable DNA extraction kit specifically designed for Plasmodium to obtain high-quality genomic DNA. Assess DNA quality and quantity using spectrophotometry or gel electrophoresis.
Suboptimal PCR primers or conditions Design and validate primers specific to the pfatp4 gene. Optimize PCR conditions, including annealing temperature and extension time. Consider using a nested PCR approach for low-parasitemia samples.
Presence of PCR inhibitors Ensure the final DNA preparation is free of PCR inhibitors carried over from the extraction process. If inhibition is suspected, perform a dilution series of the DNA template.

Data Presentation

Table 1: Experimentally Confirmed Mutations in pfatp4 Conferring Resistance to PfATP4 Inhibitors

MutationDrug ClassFold Increase in IC50 (approx.)Reference Parasite Strain
G223RSpiroindolones, Aminopyrazoles~8-foldDd2
A211TAminopyrazoles~4.4-foldDd2
I398F/P990RAminopyrazoles~3.6-foldDd2
P412TSpiroindolones, DHIQsFitness cost observedNF54

Note: The fold increase in IC50 can vary depending on the specific compound and parasite strain used.[2][6][7]

Experimental Protocols

Protocol 1: In Vitro Half-Maximal Inhibitory Concentration (IC50) Determination using SYBR Green I Assay

Objective: To determine the concentration of this compound that inhibits P. falciparum growth by 50%.

Materials:

  • Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)

  • Complete RPMI 1640 medium

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

Methodology:

  • Prepare serial dilutions of this compound in complete RPMI 1640 medium in a 96-well plate. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as a positive control.

  • Add 100 µL of the synchronized parasite culture to each well.

  • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[8]

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[9]

Protocol 2: Sequencing of the pfatp4 Gene to Identify Resistance Mutations

Objective: To identify single nucleotide polymorphisms (SNPs) in the pfatp4 gene of this compound-resistant parasites.

Materials:

  • Genomic DNA extracted from sensitive and resistant P. falciparum lines

  • pfatp4-specific PCR primers (forward and reverse)

  • Taq DNA polymerase and dNTPs

  • PCR thermocycler

  • Agarose gel electrophoresis equipment

  • DNA sequencing service

Methodology:

  • PCR Amplification:

    • Set up a PCR reaction containing genomic DNA, pfatp4-specific primers, Taq polymerase, dNTPs, and PCR buffer.

    • Perform PCR using an optimized cycling program (e.g., initial denaturation at 95°C for 5 min, followed by 35 cycles of 94°C for 30s, 55°C for 30s, and 72°C for 2 min, and a final extension at 72°C for 10 min).

  • Verification of Amplicon:

    • Run a portion of the PCR product on an agarose gel to confirm the amplification of a band of the expected size.

  • DNA Sequencing:

    • Purify the remaining PCR product.

    • Send the purified product for Sanger sequencing using the same forward and reverse primers used for amplification.

  • Sequence Analysis:

    • Align the obtained sequences from the resistant and sensitive parasite lines with the reference pfatp4 sequence (PF3D7_1211900) using a sequence alignment tool (e.g., ClustalW).

    • Identify any non-synonymous mutations present in the resistant line that are absent in the sensitive line.

Mandatory Visualizations

SJ000025081_Resistance_Workflow cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis start Decreased Efficacy of this compound Observed ic50 Perform In Vitro IC50 Assay start->ic50 compare Compare IC50 with Sensitive Strain ic50->compare resistant Significant IC50 Increase: Resistance Confirmed compare->resistant Yes sensitive No Significant IC50 Change: Investigate Other Factors compare->sensitive No dna_ext Extract Genomic DNA resistant->dna_ext Proceed to Genotyping pcr PCR Amplify pfatp4 Gene dna_ext->pcr sequencing Sequence PCR Product pcr->sequencing analysis Sequence Alignment and Analysis sequencing->analysis mutation Mutation in pfatp4 Identified: Genetic Basis of Resistance analysis->mutation Mutation Found no_mutation No Mutation in pfatp4: Consider Other Mechanisms analysis->no_mutation No Mutation

Caption: Experimental workflow for confirming this compound resistance.

PfATP4_Signaling_Pathway cluster_membrane Parasite Plasma Membrane cluster_cytosol Parasite Cytosol pfatp4 PfATP4 (Na+ Pump) na_out Na+ Efflux pfatp4->na_out disruption Disruption of Na+ Homeostasis pfatp4->disruption Inhibition na_in Na+ Influx na_in->pfatp4 na_level Low [Na+] na_out->na_level homeostasis Ion Homeostasis na_level->homeostasis This compound This compound This compound->pfatp4 mutation pfatp4 Mutation This compound->mutation Ineffective against mutated PfATP4 na_increase Increased Cytosolic [Na+] disruption->na_increase swelling Parasite Swelling na_increase->swelling death Parasite Death swelling->death mutation->pfatp4 Alters Drug Binding

Caption: Mechanism of action and resistance to this compound.

References

Technical Support Center: Optimizing SJ000025081 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SJ000025081. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this potent antimalarial agent in in vivo experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize the efficacy of your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a dihydropyridine compound that has demonstrated potent antimalarial activity. Its primary application is in preclinical in vivo studies investigating novel treatments for malaria, particularly against Plasmodium species.

Q2: What is the known in vivo efficacy of this compound?

A2: In a murine malaria model using Plasmodium yoelii, this compound has been shown to cause a 90% suppression of parasitemia when administered at a dose of 100 mg/kg twice daily for three days.

Q3: What is the proposed mechanism of action for this compound?

A3: While the specific molecular target of this compound is not definitively identified in publicly available literature, dihydropyridine-class compounds in other therapeutic areas are known to act as L-type calcium channel blockers. In the context of malaria, it is hypothesized that this compound may interfere with essential calcium-dependent signaling pathways within the Plasmodium parasite, which are critical for various life cycle stages, including invasion of host cells and parasite development.

Troubleshooting In Vivo Experiments

This section addresses common challenges encountered during in vivo studies with this compound and provides potential solutions.

Problem Potential Cause Troubleshooting Suggestions
Low or inconsistent efficacy Poor bioavailability due to suboptimal formulation.- Ensure the compound is fully solubilized or forms a stable, homogenous suspension before administration. - Consider using alternative vehicle formulations. Common vehicles for hydrophobic compounds include mixtures of DMSO, PEG, and saline. - Evaluate different routes of administration (e.g., intraperitoneal vs. oral gavage) to determine the most effective delivery method.
Rapid metabolism or clearance of the compound.- Review the pharmacokinetic data. If the compound has a short half-life, consider a more frequent dosing schedule (e.g., twice daily) to maintain therapeutic concentrations. - Co-administration with a metabolic inhibitor (if the metabolic pathway is known and it is appropriate for the experimental design) could be explored, but requires careful validation.
Compound instability.- Prepare fresh formulations for each experiment. - Protect the compound and its formulations from light and store at the recommended temperature to prevent degradation.
Precipitation of the compound during formulation or administration Low aqueous solubility of this compound.- Use a vehicle with higher solubilizing capacity. A common starting point for poorly soluble compounds is a mixture such as 10% DMSO, 40% PEG400, and 50% saline. - Prepare the formulation by first dissolving this compound in a small volume of DMSO, then slowly adding the co-solvents while vortexing. - Sonication can aid in dissolving the compound. - Warm the vehicle slightly to aid dissolution, but ensure the compound is stable at that temperature.
Adverse events or toxicity in animal models High dosage or off-target effects.- Perform a dose-ranging study to determine the maximum tolerated dose (MTD). - Monitor animals closely for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). - If toxicity is observed, reduce the dose or consider a different formulation or administration route that might alter the pharmacokinetic profile.
Vehicle-related toxicity.- Administer the vehicle alone to a control group of animals to assess its tolerability. - If the vehicle is causing adverse effects, explore alternative, well-tolerated formulations.

Experimental Protocols and Data

In Vivo Efficacy Study in a Murine Malaria Model

Objective: To assess the antimalarial efficacy of this compound in mice infected with Plasmodium yoelii.

Methodology:

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Parasite Strain: Plasmodium yoelii (a rodent malaria parasite).

  • Infection: Mice are infected intravenously with 1x10^6 parasitized red blood cells.

  • Compound Formulation: this compound is prepared as a suspension in 1% methylcellulose in water. The mixture should be vortexed thoroughly before each administration to ensure a homogenous suspension.

  • Dosing:

    • Treatment Group: Administer this compound at 100 mg/kg via intraperitoneal injection.

    • Dosing Schedule: Twice daily for 3 consecutive days, starting on the day of infection.

    • Control Group: Administer the vehicle (1% methylcellulose) following the same dosing schedule.

  • Monitoring:

    • Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

    • Animal health is monitored daily, including body weight and clinical signs of distress.

  • Endpoint: The primary endpoint is the percentage of parasitemia suppression in the treatment group compared to the vehicle control group.

Pharmacokinetic Data of this compound in Mice

The following table summarizes the pharmacokinetic parameters of this compound in mice following a single intraperitoneal injection of 25 mg/kg.

Parameter Value Unit
Cmax 0.224µg/mL
Tmax 1.0hour
AUC 0.224µg*h/mL

Data obtained from a single study and may vary based on experimental conditions.

Visualizations

Hypothesized Signaling Pathway Inhibition

SJ000025081_Mechanism cluster_parasite Plasmodium Parasite Ca_channel L-type Calcium Channel (Hypothesized Target) Ca_influx Ca2+ Influx Ca_channel->Ca_influx Block Inhibition Signaling Calcium-Dependent Signaling Cascades Ca_influx->Signaling Lifecycle Essential Life Cycle Processes (e.g., Invasion, Egress) Signaling->Lifecycle This compound This compound This compound->Ca_channel Inhibits

Caption: Hypothesized mechanism of this compound in Plasmodium.

In Vivo Efficacy Experimental Workflow

in_vivo_workflow start Start infection Infect Mice with P. yoelii start->infection grouping Randomize into Treatment & Control Groups infection->grouping formulation Prepare this compound Formulation grouping->formulation dosing Administer Compound/Vehicle (Twice Daily for 3 Days) formulation->dosing monitoring Daily Monitoring: - Parasitemia - Animal Health dosing->monitoring data_analysis Data Analysis: - Calculate % Parasitemia Suppression monitoring->data_analysis end End data_analysis->end

Caption: Workflow for in vivo efficacy testing of this compound.

Troubleshooting Logic for Low Efficacy

troubleshooting_logic start Low In Vivo Efficacy Observed check_formulation Is the formulation a stable, homogenous solution/suspension? start->check_formulation check_pk Does the pharmacokinetic profile suggest rapid clearance? check_formulation->check_pk Yes optimize_formulation Optimize Formulation: - Test alternative vehicles - Improve solubilization check_formulation->optimize_formulation No check_dose Is the dose appropriate and non-toxic? check_pk->check_dose No adjust_dosing Adjust Dosing Regimen: - Increase frequency - Consider different route check_pk->adjust_dosing Yes dose_escalation Perform Dose-Ranging Study to find MTD check_dose->dose_escalation No re_evaluate Re-evaluate Efficacy check_dose->re_evaluate Yes optimize_formulation->re_evaluate adjust_dosing->re_evaluate dose_escalation->re_evaluate

Caption: Decision tree for troubleshooting low in vivo efficacy.

Technical Support Center: SJ000025081 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "SJ000025081" does not correspond to a publicly available scientific compound or experimental protocol. The following content is a generalized template designed to illustrate a technical support resource for a hypothetical research compound. The data and experimental details provided are for exemplary purposes only.

This guide addresses common problems researchers may encounter when working with the hypothetical compound this compound, a conceptual inhibitor of the MAP Kinase/ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A: this compound is soluble in DMSO (Dimethyl sulfoxide) at concentrations up to 100 mM. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration. Ensure the final DMSO concentration in your experimental media does not exceed 0.1% to avoid solvent-induced artifacts.

Q2: I am observing high variability in my cell viability assay results. What could be the cause?

A: Inconsistent results in cell viability assays can stem from several factors:

  • Compound Precipitation: this compound may precipitate in aqueous media at high concentrations. Visually inspect your media for any precipitate after adding the compound. If precipitation is observed, consider lowering the final concentration or using a different formulation.

  • Cell Seeding Density: Ensure that cells are seeded uniformly across all wells and that the cell density is optimal for the duration of the assay.

  • Assay Incubation Time: The timing of compound addition and the duration of the assay can significantly impact results. Refer to the specific protocol for the recommended incubation times.

Q3: Is this compound specific to a particular cell line?

A: The efficacy of this compound can vary between cell lines due to differences in the expression and activity of the target pathway components. It is advisable to perform a dose-response curve for each new cell line to determine the optimal concentration.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Potency or No Effect 1. Incorrect Compound Concentration: Errors in dilution or calculation. 2. Compound Degradation: Improper storage of the compound or stock solution. 3. Resistant Cell Line: The cell line may not be sensitive to the inhibition of the target pathway.1. Prepare fresh dilutions from a new stock solution and verify calculations. 2. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. 3. Confirm the expression and activation of the target protein (e.g., via Western Blot) in your cell line.
High Background Signal in Assays 1. Non-specific Binding: The compound may be interacting with other cellular components. 2. Autofluorescence: The compound itself might be fluorescent at the assay's excitation/emission wavelengths.1. Include appropriate controls, such as a vehicle-only control and a known inhibitor of the pathway. 2. Run a control with the compound in cell-free media to check for autofluorescence.
Unexpected Cell Toxicity 1. Off-Target Effects: At higher concentrations, the compound may inhibit other kinases or cellular processes. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Perform a dose-response experiment to determine the therapeutic window. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO).

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Assay Type
HeLaCervical Cancer150Cell Viability (MTT)
A549Lung Cancer320Cell Viability (MTT)
MCF-7Breast Cancer85Cell Viability (MTT)
U-87 MGGlioblastoma500Cell Viability (MTT)

Experimental Protocols

Protocol: Western Blot for Phospho-ERK Inhibition

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of ERK (Extracellular signal-regulated kinase).

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa) in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 12-24 hours.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200, 500 nM) for 2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for 15 minutes to induce ERK phosphorylation.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Compare the normalized p-ERK levels in treated samples to the vehicle control.

Visualizations

SJ000025081_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation This compound This compound This compound->MEK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical signaling pathway inhibited by this compound.

Western_Blot_Workflow A 1. Cell Seeding & Culture B 2. Serum Starvation A->B C 3. This compound Pre-treatment B->C D 4. Growth Factor Stimulation C->D E 5. Cell Lysis & Protein Quantification D->E F 6. SDS-PAGE & Blotting E->F G 7. Antibody Incubation F->G H 8. Imaging & Data Analysis G->H

Technical Support Center: Improving the Bioavailability of SJ000025081

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation of SJ000025081, a novel compound with promising therapeutic potential but known bioavailability challenges.

I. Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve common issues related to the bioavailability of this compound.

Issue 1: Low and Variable Oral Bioavailability in Preclinical Models

Question: Our in vivo studies with this compound in rodents are showing low and highly variable plasma concentrations after oral administration. How can we improve this?

Answer: Low and variable oral bioavailability of this compound is often attributed to its poor aqueous solubility and potential susceptibility to first-pass metabolism. The following steps can be taken to systematically address this issue.

Experimental Protocol: Systematic Approach to Improving Oral Bioavailability

  • Physicochemical Characterization:

    • Solubility Assessment: Determine the solubility of this compound in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).

    • Permeability Assay: Utilize an in vitro model, such as the Caco-2 cell monolayer assay, to assess the intestinal permeability of this compound. This will help classify the compound according to the Biopharmaceutics Classification System (BCS).[1] Many new drug candidates exhibit low aqueous solubility, which can lead to challenges in formulation and require high doses to achieve therapeutic plasma concentrations.[1]

  • Formulation Strategies: Based on the BCS classification, select an appropriate formulation strategy. For a compound like this compound, likely a BCS Class II or IV agent, the following approaches are recommended.

    • Particle Size Reduction: Decreasing the particle size of the drug can increase its surface area, thereby improving the dissolution rate.[1][2]

      • Micronization: Employ jet milling or other micronization techniques to reduce the particle size to the micron range.

      • Nanonization: For further enhancement, consider wet bead milling or high-pressure homogenization to create a nanosuspension.[1]

    • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution and bioavailability by preventing crystallization and maintaining a supersaturated state in the gastrointestinal tract.[3]

      • Screening Polymers: Evaluate various polymers such as PVP, HPMC, and Soluplus® for their ability to form a stable amorphous dispersion with this compound.

      • Preparation Methods: Utilize spray drying or hot-melt extrusion to prepare the ASDs.

    • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems can enhance its solubility and absorption, potentially through the lymphatic pathway, thus bypassing first-pass metabolism.[4]

      • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulate this compound with a mixture of oils, surfactants, and co-solvents that spontaneously form an emulsion in the gastrointestinal fluids.

  • In Vivo Evaluation of Formulations:

    • Administer the different formulations to the preclinical models (e.g., rats, mice).

    • Collect plasma samples at predetermined time points.

    • Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) to compare the performance of each formulation against the initial suspension.

Logical Workflow for Troubleshooting Low Bioavailability

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Strategy Selection cluster_3 Formulation Approaches cluster_4 Evaluation A Low & Variable Oral Bioavailability B Physicochemical Characterization A->B C Solubility Assessment (SGF, FaSSIF, FeSSIF) B->C D Permeability Assay (e.g., Caco-2) B->D E BCS Classification C->E D->E F Formulation Development E->F G Particle Size Reduction F->G H Amorphous Solid Dispersions F->H I Lipid-Based Formulations F->I J In Vivo Pharmacokinetic Studies G->J H->J I->J K Improved Bioavailability J->K

Caption: Troubleshooting workflow for low oral bioavailability.

Issue 2: High First-Pass Metabolism Suspected

Question: We have good in vitro permeability, but the oral bioavailability of this compound remains low. We suspect high first-pass metabolism. How can we confirm this and mitigate its effects?

Answer: If this compound exhibits good permeability but poor in vivo exposure, first-pass metabolism in the gut wall and/or liver is a likely cause.

Experimental Protocol: Investigating and Mitigating First-Pass Metabolism

  • In Vitro Metabolic Stability:

    • Incubate this compound with liver microsomes and/or hepatocytes from the relevant species (e.g., rat, human).

    • Measure the rate of disappearance of the parent compound over time to determine its intrinsic clearance.

  • In Vivo Model with Portal Vein Cannulation:

    • A cannulated rat model can be used to differentiate between gut and hepatic first-pass metabolism.[5]

    • Administer this compound orally and collect blood samples simultaneously from the portal vein and a systemic vessel (e.g., jugular vein).

    • A significant difference in drug concentration between the portal and systemic circulation is indicative of substantial hepatic first-pass extraction.

  • Mitigation Strategies:

    • Prodrug Approach: Design a prodrug of this compound that masks the metabolic site. The prodrug should be converted to the active parent drug in systemic circulation.

    • Co-administration with a Metabolic Inhibitor: While not a viable long-term clinical strategy, co-administering a known inhibitor of the metabolizing enzymes (e.g., a specific cytochrome P450 inhibitor) in preclinical studies can confirm the metabolic pathway and demonstrate the potential for bioavailability improvement.

    • Alternative Routes of Administration: Explore routes that bypass the liver, such as sublingual, buccal, or transdermal delivery, if therapeutically appropriate.[6]

Signaling Pathway Illustrating First-Pass Metabolism

G Oral\nAdministration Oral Administration GI Tract GI Tract Oral\nAdministration->GI Tract Gut Wall\nMetabolism Gut Wall Metabolism GI Tract->Gut Wall\nMetabolism Portal Vein Portal Vein GI Tract->Portal Vein Absorption Gut Wall\nMetabolism->Portal Vein Liver Liver Portal Vein->Liver Hepatic\nMetabolism Hepatic Metabolism Liver->Hepatic\nMetabolism Systemic\nCirculation Systemic Circulation Liver->Systemic\nCirculation To Body Hepatic\nMetabolism->Systemic\nCirculation Excretion Excretion Systemic\nCirculation->Excretion

References

Technical Support Center: Troubleshooting SJ000025081 Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during the use of the SJ000025081 cytotoxicity assay. By following these guidelines, users can optimize their experimental workflow and ensure the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound cytotoxicity assay?

The this compound cytotoxicity assay is a fluorescence-based method for quantifying cell death. The assay utilizes a fluorescent dye that is impermeable to live cells with intact membranes. In the event of cell death and loss of membrane integrity, the dye enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence. The intensity of the fluorescent signal is directly proportional to the number of dead cells in the sample.

Q2: What controls are essential for a cytotoxicity assay?

To ensure the validity of your results, it is crucial to include the following controls in your experiment:

  • Untreated Control (Negative Control): Cells cultured in medium without any test compound. This control represents the baseline level of cell death.

  • Vehicle Control: Cells treated with the same solvent used to dissolve the test compound. This control is important to determine if the solvent itself has any cytotoxic effects.

  • Positive Control: Cells treated with a known cytotoxic agent to induce maximum cell death. This control helps to confirm that the assay is working correctly and provides a reference for 100% cytotoxicity.[1]

  • No-Cell Control (Medium Only): Wells containing only culture medium and the assay reagent. This control is used to measure the background fluorescence of the medium and reagent.[1]

Q3: Can I use phenol red in my culture medium?

Phenol red is a pH indicator commonly found in cell culture media that can quench fluorescence and increase background signal.[1] For optimal results, it is recommended to use a culture medium without phenol red for the final assay steps. If this is not possible, ensure that all samples, including controls, are prepared in the same medium to maintain consistency.

Q4: How long should I incubate my cells with the test compound?

The optimal incubation time will vary depending on the cell type, the mechanism of action of the test compound, and its concentration.[2] It is recommended to perform a time-course experiment to determine the ideal duration of exposure that results in a measurable cytotoxic effect without causing complete cell death.

Troubleshooting Guide

Below are common problems encountered during cytotoxicity assays, their potential causes, and recommended solutions.

Problem Potential Cause Solution
High Background Fluorescence 1. High cell density leading to spontaneous cell death.[3]- Optimize cell seeding density to ensure cells are in the exponential growth phase and not overgrown.
2. Contamination of cell culture (e.g., mycoplasma, bacteria).- Regularly test cell cultures for contamination. Use aseptic techniques and appropriate antibiotics if necessary.
3. Autofluorescence from the test compound or culture medium components.[4]- Include a "compound only" control (test compound in medium without cells) to measure its intrinsic fluorescence and subtract this value from the experimental readings.
4. Reagent toxicity due to prolonged exposure.[1]- For real-time assays, ensure the fluorescent dye is not toxic to the cells over the experimental duration. Consider using an endpoint assay if reagent toxicity is a concern.[1]
Low Signal or No Response 1. Low cell seeding density.[3]- Determine the optimal cell number by performing a cell titration experiment.
2. Insufficient incubation time with the test compound.- Perform a time-course experiment to identify the optimal exposure time.
3. Low concentration of the test compound.- Test a wider range of compound concentrations to ensure the effective dose is covered.
4. Incorrect filter settings on the plate reader.- Ensure the excitation and emission wavelengths on the plate reader are set correctly for the specific fluorescent dye used in the assay.
High Variability Between Replicates 1. Inconsistent cell seeding.- Ensure a homogeneous single-cell suspension before seeding. Mix the cell suspension between pipetting.
2. Pipetting errors.[3]- Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.
3. "Edge effect" in the microplate.[5][6]- To minimize evaporation from the outer wells, fill the peripheral wells with sterile water or PBS and do not use them for experimental samples. Ensure proper humidification in the incubator.
4. Presence of air bubbles in the wells.[3]- Be careful not to introduce air bubbles when adding reagents. If bubbles are present, they can be removed with a sterile needle or by gently tapping the plate.

Experimental Protocols

General Protocol for this compound Cytotoxicity Assay

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Prepare a cell suspension of the desired concentration in the appropriate culture medium.

    • Seed the cells into a 96-well, opaque-walled plate (to minimize crosstalk) at the predetermined optimal density.[1][3]

    • Incubate the plate at 37°C in a humidified CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

    • Include positive, negative, and vehicle controls on the same plate.[3]

    • Incubate the plate for the desired exposure time.

  • Assay Reagent Preparation and Addition:

    • Prepare the this compound assay reagent according to the manufacturer's instructions.

    • At the end of the treatment period, add the appropriate volume of the assay reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for the recommended time, protected from light.[3]

    • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the average fluorescence of the no-cell control (background) from all other readings.

    • Calculate the percentage of cytotoxicity for each treatment using the following formula:

Visualizations

experimental_workflow This compound Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions add_compound 3. Add Compounds to Cells compound_prep->add_compound incubation 4. Incubate for Determined Time add_compound->incubation add_reagent 5. Add this compound Reagent incubation->add_reagent measure_fluorescence 6. Measure Fluorescence add_reagent->measure_fluorescence data_analysis 7. Calculate % Cytotoxicity measure_fluorescence->data_analysis

Caption: A high-level overview of the experimental workflow for the this compound cytotoxicity assay.

troubleshooting_logic Troubleshooting Logic for Unexpected Results cluster_high_bg High Background cluster_low_signal Low Signal cluster_high_var High Variability start Unexpected Results check_cell_density Check Cell Density start->check_cell_density optimize_cell_number Optimize Cell Number start->optimize_cell_number review_pipetting Review Pipetting Technique start->review_pipetting check_contamination Check for Contamination check_cell_density->check_contamination check_autofluorescence Check Compound Autofluorescence check_contamination->check_autofluorescence optimize_incubation Optimize Incubation Time optimize_cell_number->optimize_incubation check_reader_settings Check Reader Settings optimize_incubation->check_reader_settings check_edge_effect Address Edge Effect review_pipetting->check_edge_effect check_bubbles Check for Bubbles check_edge_effect->check_bubbles

Caption: A decision tree to guide troubleshooting for common issues in cytotoxicity assays.

signaling_pathway Principle of a Fluorescence-Based Cytotoxicity Assay cluster_live Live Cell cluster_dead Dead Cell live_cell Intact Cell Membrane no_fluorescence No Fluorescence live_cell->no_fluorescence dye_outside_live Fluorescent Dye dye_outside_live->live_cell Impermeable dead_cell Compromised Cell Membrane fluorescence Fluorescence Signal dead_cell->fluorescence dye_inside_dead Fluorescent Dye Enters Cell dye_inside_dead->dead_cell Permeable

Caption: The mechanism of action for a typical fluorescence-based cytotoxicity assay.

References

Technical Support Center: Investigation of Off-Target Effects for SJ000025081

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Comprehensive searches for the molecule "SJ000025081" did not yield any specific information regarding its biological activity, mechanism of action, or potential off-target effects. The following content is a generalized framework for a technical support center, created as a template to be populated once specific data for this compound becomes available. The experimental protocols and potential off-target effects described are based on common scenarios encountered in drug development and are for illustrative purposes only.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

A1: Currently, there is no publicly available information detailing the primary molecular targets of this compound. Identification of the primary target(s) is a crucial first step in understanding its mechanism of action and predicting potential off-target liabilities.

Q2: Are there any predicted off-target interactions for this compound based on its chemical structure?

A2: Without the chemical structure of this compound, it is not possible to perform in silico predictions of potential off-target interactions. Computational methods such as similarity screening against databases of known ligands and pharmacophore modeling are valuable tools for this purpose.

Q3: What experimental systems are recommended to investigate the off-target effects of this compound?

A3: A tiered approach is recommended. Initial broad screening assays, such as kinase panels or receptor binding assays, can identify potential off-target families. Subsequently, more focused cellular and in vivo models can be used to validate these findings and assess their physiological relevance.

Troubleshooting Guides

Issue 1: Unexpected cellular phenotype observed upon treatment with this compound.

  • Possible Cause: The observed phenotype may be due to an off-target effect of this compound.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Ensure that the primary target of this compound is engaged at the concentrations used in the experiment. This can be assessed using methods like target occupancy assays or downstream signaling readouts.

    • Dose-Response Analysis: Perform a dose-response curve for the unexpected phenotype. If the EC50 for the phenotype is significantly different from the on-target IC50, it may suggest an off-target effect.

    • Rescue Experiments: If the primary target is known, attempt to rescue the phenotype by overexpressing the target or by using a downstream activator of the pathway.

    • Broad Off-Target Screening: Subject this compound to a broad panel of off-target screening assays (e.g., kinase, GPCR, ion channel panels) to identify potential unintended targets.

Issue 2: Discrepancy between in vitro and in vivo efficacy of this compound.

  • Possible Cause: Off-target effects in the complex in vivo environment may contribute to a different efficacy profile compared to isolated in vitro systems.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure that adequate drug exposure is achieved at the target tissue in vivo.

    • Metabolite Profiling: Investigate whether active metabolites of this compound are formed in vivo, which may have different target profiles.

    • In Vivo Target Engagement: Confirm that this compound is engaging its primary target in the animal model.

    • Phenotypic Profiling in Off-Target Systems: If off-targets have been identified, assess the effect of this compound in in vivo models relevant to those off-targets.

Experimental Protocols

Protocol 1: Kinase Profiling Assay

  • Objective: To assess the selectivity of this compound against a panel of human kinases.

  • Methodology:

    • A radiometric or fluorescence-based kinase activity assay is used.

    • This compound is serially diluted and incubated with a panel of purified recombinant kinases in the presence of their respective substrates and ATP.

    • The kinase activity is measured, and the IC50 values are calculated for each kinase.

    • The results are typically presented as a percentage of inhibition at a fixed concentration or as IC50 values.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To identify direct targets of this compound in a cellular context.

  • Methodology:

    • Intact cells are treated with this compound or a vehicle control.

    • The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

    • The soluble fraction of proteins is separated from the aggregated fraction by centrifugation.

    • The amount of a specific protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.

    • Binding of this compound to a target protein stabilizes it against thermal denaturation, resulting in a higher melting temperature.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound

KinaseIC50 (nM)
Primary Target X 10
Off-Target Kinase A500
Off-Target Kinase B>10,000
Off-Target Kinase C1,200

Table 2: Hypothetical Cellular Target Engagement of this compound

TargetCETSA Shift (°C)
Primary Target X +5.2
Off-Target Protein Y+1.5
Non-Target Protein ZNo significant shift

Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_cellular Cellular Validation cluster_invivo In Vivo Confirmation Kinase Panel Kinase Panel CETSA CETSA Kinase Panel->CETSA Hit Validation GPCR Panel GPCR Panel Phenotypic Assays Phenotypic Assays GPCR Panel->Phenotypic Assays Ion Channel Panel Ion Channel Panel PK/PD Modeling PK/PD Modeling CETSA->PK/PD Modeling Target Engagement Efficacy Studies Efficacy Studies Phenotypic Assays->Efficacy Studies This compound This compound This compound->Kinase Panel Broad Screening This compound->GPCR Panel This compound->Ion Channel Panel

Caption: Tiered experimental workflow for investigating off-target effects.

signaling_pathway This compound This compound Primary Target X Primary Target X This compound->Primary Target X On-Target Inhibition Off-Target A Off-Target A This compound->Off-Target A Off-Target Inhibition Downstream Effector 1 Downstream Effector 1 Primary Target X->Downstream Effector 1 Signaling Cascade Downstream Effector 2 Downstream Effector 2 Off-Target A->Downstream Effector 2 Desired Phenotype Desired Phenotype Downstream Effector 1->Desired Phenotype Unintended Phenotype Unintended Phenotype Downstream Effector 2->Unintended Phenotype

Caption: Hypothetical signaling pathway illustrating on- and off-target effects.

Technical Support Center: Improving Compound Solubility for Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing solubility challenges with small molecules in research assays. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers in solubilizing compounds like SJ000025081 for reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is precipitating in my aqueous assay buffer. What is the first step to address this?

A1: The first step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial testing due to its ability to dissolve a wide range of small molecules.[1] From this stock, you can perform serial dilutions into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system (typically ≤1% v/v).

Q2: I've prepared a stock in 100% DMSO, but the compound still precipitates when diluted into my aqueous buffer. What should I try next?

A2: If direct dilution from a DMSO stock is problematic, several strategies can be employed. These include the use of co-solvents, pH adjustment, and physical methods like heating and sonication. The choice of method depends on the physicochemical properties of your compound and the constraints of your assay.

Q3: What are co-solvents and how can they help improve solubility?

A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[2][3] They work by reducing the polarity of the solvent system.[4] Common co-solvents used in biological assays include ethanol, polyethylene glycols (PEGs), propylene glycol, and glycerin.[2][4][5]

Q4: How do I determine the best co-solvent for my compound?

A4: The optimal co-solvent is empirically determined. A good starting point is to test a panel of common co-solvents. Prepare a concentrated stock of your compound in each co-solvent and then dilute it into your assay buffer, observing for any precipitation. The co-solvent that allows for the highest concentration of your compound to remain in solution without precipitation is a good candidate for further optimization.

Q5: Can adjusting the pH of my assay buffer improve the solubility of this compound?

A5: Adjusting the pH can significantly impact the solubility of ionizable compounds.[6][7][8]

  • For acidic compounds: Increasing the pH (making the buffer more basic) will increase solubility.[9]

  • For basic compounds: Decreasing the pH (making the buffer more acidic) will increase solubility.[9][10] The solubility of neutral compounds is generally not affected by pH changes.[6][9] It is essential to ensure that the adjusted pH is compatible with your biological assay.

Q6: Are there any physical methods I can use to help dissolve my compound?

A6: Yes, gentle heating and sonication can aid in the dissolution process.

  • Heating: Gently warming the solution (e.g., to 30-40°C) can increase the solubility of many compounds.[11] However, be cautious of potential compound degradation at elevated temperatures.

  • Sonication: Using a bath sonicator can provide mechanical energy to break up compound aggregates and facilitate dissolution.[11][12]

Troubleshooting Guides

Guide 1: Systematic Approach to Solubilizing a Poorly Soluble Compound

This guide provides a step-by-step workflow for tackling solubility issues.

Caption: A workflow for systematically addressing compound solubility issues.

Guide 2: Selecting and Using Co-solvents

This guide details the process of selecting and using co-solvents to improve compound solubility.

Table 1: Common Co-solvents for Biological Assays

Co-solventTypical Starting Concentration (v/v) in AssayNotes
Ethanol1-5%Can be toxic to cells at higher concentrations.
Polyethylene Glycol 400 (PEG 400)1-10%Generally well-tolerated by cells.[5]
Propylene Glycol1-5%Another commonly used and generally safe co-solvent.[5]
Glycerin1-10%Can increase the viscosity of the solution.[5]

Experimental Protocol: Co-solvent Screening

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of this compound in DMSO, ethanol, PEG 400, and propylene glycol.

  • Prepare Co-solvent/Buffer Mixtures: Create a series of your aqueous assay buffer containing different percentages of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Test Solubility: Add the compound stock solution to each co-solvent/buffer mixture to achieve your desired final assay concentration.

  • Observe: Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at the assay temperature.

  • Select Best Condition: Choose the co-solvent and concentration that keeps your compound in solution without negatively impacting your assay performance.

CoSolvent_Selection cluster_prep Preparation cluster_test Testing cluster_outcome Outcome compound This compound stocks Prepare Stocks in: - DMSO - Ethanol - PEG 400 - Propylene Glycol compound->stocks dilute_dmso Dilute DMSO stock into buffer + co-solvents stocks->dilute_dmso observe Observe for Precipitation dilute_dmso->observe optimal Identify Optimal Co-solvent & Concentration observe->optimal No/Minimal Precipitation proceed Proceed with Assay optimal->proceed

Caption: A logical diagram for selecting an appropriate co-solvent.

Guide 3: pH Adjustment for Improved Solubility

This guide outlines the considerations and steps for using pH to enhance solubility.

Experimental Protocol: pH Optimization

  • Determine Compound Properties: If possible, determine if this compound is acidic, basic, or neutral. This can sometimes be inferred from the chemical structure.

  • Prepare Buffers: Prepare a series of your assay buffer at different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).

  • Test Solubility: Prepare your compound stock solution (e.g., in DMSO) and dilute it into each of the different pH buffers to your final desired concentration.

  • Observe and Select: Observe for precipitation. Select the pH that provides the best solubility while remaining within the acceptable range for your assay.

  • Validate Assay Performance: It is critical to run control experiments to ensure that the change in pH does not affect the activity of your target or the performance of your assay reagents.

pH_Adjustment start Determine if Compound is Acidic, Basic, or Neutral acidic Compound is Acidic start->acidic basic Compound is Basic start->basic neutral Compound is Neutral start->neutral increase_ph Increase Buffer pH acidic->increase_ph decrease_ph Decrease Buffer pH basic->decrease_ph ph_no_effect pH adjustment is unlikely to help neutral->ph_no_effect test_solubility Test Solubility at New pH increase_ph->test_solubility decrease_ph->test_solubility validate Validate Assay Performance at New pH test_solubility->validate proceed Proceed with Assay validate->proceed

Caption: Decision-making process for pH adjustment to improve solubility.

References

Technical Support Center: Mitigating Toxicity of SJ000025081 in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the potential toxicity of the investigational compound SJ000025081 during preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to take if unexpected toxicity is observed with this compound?

A1: If unexpected toxicity is observed, immediately pause the study and conduct a thorough review of all experimental parameters. This includes verifying the dose formulation, route of administration, and the health status of the animals. A preliminary necropsy on affected animals should be performed to identify potential target organs of toxicity.

Q2: How can the Maximum Tolerated Dose (MTD) for this compound be determined?

A2: The Maximum Tolerated Dose (MTD) is the highest dose of a drug that does not produce unacceptable toxicity over a specified time.[1] It can be determined through a dose range-finding study in a small group of animals. Key parameters to monitor include clinical signs, body weight changes, and food and water consumption.

Q3: What are common signs of toxicity to monitor in animal models treated with this compound?

A3: Common signs of toxicity include changes in weight, behavior (e.g., lethargy, agitation), posture, and grooming. Other signs can include redness, swelling, discharge, ulceration, and hemorrhage.[2] Pathological changes in organs should be evaluated at the end of the study.[2]

Q4: What are the primary mechanisms of drug-induced toxicity?

A4: Drug-induced toxicity can occur through various mechanisms, including the production of reactive metabolites that can damage cells, inhibition of essential enzymes, disruption of cellular signaling pathways, interference with ion channels, and induction of oxidative stress.[3]

Q5: How can formulation strategies help mitigate the toxicity of this compound?

A5: Formulation strategies can significantly impact a drug's safety profile.[4] Approaches include modifying the pharmacokinetic profile to reduce peak plasma concentrations (Cmax) while maintaining the area under the curve (AUC), which may lessen Cmax-related toxic effects.[4] Co-dosing with agents that mitigate toxicity is another strategy.[4] For poorly soluble drugs, reducing particle size to the nanometer scale can improve bioavailability and may allow for lower, less toxic doses.[5]

Troubleshooting Guides

Issue 1: High incidence of mortality at the intended therapeutic dose of this compound.
Possible Cause Troubleshooting Step Expected Outcome
Incorrect dose calculation or formulation error. Verify all calculations and ensure the formulation is homogeneous and stable.Accurate and consistent dosing.
Rapid absorption leading to high Cmax. Consider a different formulation to slow absorption (e.g., sustained-release).Reduced peak plasma concentration and lower acute toxicity.
"On-target" toxicity due to exaggerated pharmacology. Re-evaluate the therapeutic dose range in a dose-escalation study to find a better-tolerated dose.Identification of a therapeutic window with acceptable safety margins.
Off-target toxicity. Conduct in vitro screening against a panel of receptors and enzymes to identify potential off-target interactions.Understanding of off-target liabilities to guide further compound optimization or risk assessment.
Issue 2: Evidence of organ-specific toxicity (e.g., hepatotoxicity, nephrotoxicity) with this compound.
Possible Cause Troubleshooting Step Expected Outcome
Accumulation of this compound or its metabolites in the affected organ. Perform pharmacokinetic studies to determine the distribution of the compound and its metabolites.Identification of tissue-specific accumulation to correlate with toxicity findings.
Formation of reactive metabolites in the target organ. Conduct in vitro metabolism studies using liver or kidney microsomes to identify potential reactive metabolites.Understanding the metabolic pathways and potential for bioactivation.
Induction of oxidative stress or inflammation in the organ. Analyze tissue samples for biomarkers of oxidative stress (e.g., malondialdehyde) and inflammation (e.g., cytokines).Mechanistic insight into the observed organ toxicity.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from preclinical studies with this compound.

Table 1: Dose-Ranging Study of this compound in Mice (14-day study)

Dose Group (mg/kg/day)Number of AnimalsMortality (%)Mean Body Weight Change (%)Key Clinical Signs
Vehicle Control100+5.2No abnormalities observed
10100+3.1No abnormalities observed
301010-2.5Lethargy, ruffled fur
1001050-15.8Severe lethargy, ataxia, hunched posture

Table 2: Key Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Cmax (ng/mL) 1500
Tmax (h) 1.5
AUC (ng*h/mL) 7500
Half-life (h) 4.2
Bioavailability (%) 68.6[6]

Experimental Protocols

Acute Toxicity Study
  • Animal Model: Use a relevant rodent species (e.g., mice or rats).[7]

  • Dose Administration: Administer single escalating doses of this compound to different groups of animals.[1]

  • Observation: Observe the animals for 24 hours for signs of toxicity and mortality.[1]

  • Data Collection: Record the number of mortalities at each dose level to determine the LD50 (lethal dose for 50% of the animals).[7]

  • Necropsy: Perform a gross necropsy on all animals to identify any visible organ abnormalities.

Multiple-Dose Tolerability Study
  • Animal Model: Select a relevant animal species for the study.

  • Dose Administration: Administer this compound once daily for a predetermined period (e.g., 14 or 28 days) at multiple dose levels.[1]

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, and measure body weight and food/water consumption regularly.[1]

  • Clinical Pathology: Collect blood and urine samples at specified time points for hematology and clinical chemistry analysis.

  • Histopathology: At the end of the study, euthanize the animals and collect organs for histopathological examination to identify any microscopic changes.

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Toxicity Screen cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Mitigation Strategy Dose Range-Finding Study Dose Range-Finding Study Acute Toxicity Study Acute Toxicity Study Dose Range-Finding Study->Acute Toxicity Study Determine dose levels Pharmacokinetic Studies Pharmacokinetic Studies Acute Toxicity Study->Pharmacokinetic Studies Identify toxicokinetics In Vitro Metabolism In Vitro Metabolism Pharmacokinetic Studies->In Vitro Metabolism Inform metabolite ID Formulation Optimization Formulation Optimization In Vitro Metabolism->Formulation Optimization Guide formulation design Repeat Tolerability Study Repeat Tolerability Study Formulation Optimization->Repeat Tolerability Study Test improved formulation

Caption: Workflow for investigating and mitigating toxicity of this compound.

signaling_pathway cluster_efficacy Therapeutic Effect cluster_toxicity Toxic Effects This compound This compound Target_Receptor Therapeutic Target This compound->Target_Receptor On-Target Binding Off_Target_1 Off-Target Kinase This compound->Off_Target_1 Off-Target Binding Off_Target_2 Ion Channel This compound->Off_Target_2 Off-Target Binding Downstream_Signaling_Efficacy Desired Signaling Cascade Target_Receptor->Downstream_Signaling_Efficacy Downstream_Signaling_Toxicity_1 Adverse Signaling Cascade 1 Off_Target_1->Downstream_Signaling_Toxicity_1 Downstream_Signaling_Toxicity_2 Altered Ion Homeostasis Off_Target_2->Downstream_Signaling_Toxicity_2 Therapeutic_Outcome Efficacy Downstream_Signaling_Efficacy->Therapeutic_Outcome Cellular_Stress Cellular Stress Downstream_Signaling_Toxicity_1->Cellular_Stress Apoptosis Apoptosis Downstream_Signaling_Toxicity_2->Apoptosis

Caption: Potential on-target and off-target signaling of this compound.

References

SJ000025081 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the experimental antimalarial compound SJ000025081. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure experimental consistency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a dihydropyridine derivative identified as a potent inhibitor of Plasmodium falciparum growth.[1][2][3] While its precise mechanism of action is still under investigation, it is known to be effective against both drug-sensitive and drug-resistant strains of the malaria parasite.[4][5]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For in vivo studies in murine models, it has been administered as a suspension in 1% methylcellulose.[3] It is recommended to store the compound at -20°C for long-term stability.[6]

Q3: What are the key parameters for in vitro anti-malarial activity assays with this compound?

A3: Key parameters for a P. falciparum growth inhibition assay include using synchronized ring-stage parasites, a specific parasite strain (e.g., 3D7 for drug-sensitive or W2 for drug-resistant), and an appropriate readout method such as SYBR Green I-based fluorescence or pLDH-based assays.

Troubleshooting Guides

In Vitro Assay Variability

Problem: High variability in IC50 values between experiments.

Possible Causes & Solutions:

Possible Cause Solution
Inconsistent Parasite Culture Health Regularly monitor parasite morphology and growth rates. Ensure the parasitemia is within the optimal range (typically 1-5%) before initiating the assay.
Inaccurate Compound Concentration Prepare fresh serial dilutions of this compound from a new stock solution for each experiment. Verify the concentration of the stock solution spectrophotometrically if possible.
Assay Readout Interference If using a fluorescence-based assay, check for any autofluorescence of the compound or interference with the dye. Consider using an alternative assay method (e.g., [3H]-hypoxanthine incorporation) to validate results.
Edge Effects in Assay Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile media or water.

Problem: Low or no activity of this compound against P. falciparum.

Possible Causes & Solutions:

Possible Cause Solution
Compound Degradation Ensure proper storage of the compound at -20°C and protect from light. Prepare fresh working solutions for each experiment.
Incorrect Parasite Stage Assays for blood-stage antimalarials are most sensitive with synchronized ring-stage parasites. Confirm the parasite stage using microscopy before adding the compound.
Resistant Parasite Strain If using a known resistant strain, the IC50 may be significantly higher. Confirm the expected sensitivity of the parasite strain being used.
In Vivo Experiment Challenges

Problem: Poor solubility or precipitation of this compound during formulation for in vivo studies.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate Vehicle For intraperitoneal injection, a suspension in 1% methylcellulose has been reported.[3] For oral administration, consider formulating in a vehicle known to be well-tolerated and effective for dihydropyridines, such as a solution in polyethylene glycol 400 (PEG400) or a nanocapsular formulation.
Precipitation after Dilution Prepare the formulation immediately before administration. If dilution is necessary, perform it in a stepwise manner with constant mixing.

Problem: Inconsistent efficacy in murine malaria models.

Possible Causes & Solutions:

Possible Cause Solution
Variability in Drug Exposure Ensure accurate dosing and consistent administration technique. For oral gavage, ensure the compound is delivered directly to the stomach.
Animal Model Variability Use age- and weight-matched animals for all experimental groups. Monitor the health status of the animals throughout the study.
Timing of Treatment The timing of drug administration relative to the peak of parasitemia can significantly impact efficacy. Establish a consistent treatment schedule based on the growth kinetics of the Plasmodium species used.

Experimental Protocols

Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)

This protocol is adapted from standard antimalarial drug screening procedures.

  • Parasite Culture: Maintain asynchronous P. falciparum (e.g., 3D7 strain) cultures in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 µg/mL gentamicin at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Assay Setup: In a 96-well plate, add 100 µL of synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well. Add 1 µL of the diluted compound to the respective wells. Include parasite-only (positive control) and uninfected red blood cell (negative control) wells.

  • Incubation: Incubate the plate for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: Add 100 µL of lysis buffer containing 2X SYBR Green I to each well. Mix and incubate in the dark at room temperature for 1 hour.

  • Readout: Measure fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cytotoxicity Assay (Resazurin-based)

This protocol assesses the general cytotoxicity of this compound against a mammalian cell line (e.g., HEK293).

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • Resazurin Addition: Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Readout: Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies P. falciparum Culture P. falciparum Culture Synchronization Synchronization P. falciparum Culture->Synchronization Sorbitol Growth Inhibition Assay Growth Inhibition Assay Synchronization->Growth Inhibition Assay 72h incubation IC50 Determination IC50 Determination Growth Inhibition Assay->IC50 Determination This compound Stock This compound Stock This compound Stock->Growth Inhibition Assay Serial Dilution Cytotoxicity Assay Cytotoxicity Assay This compound Stock->Cytotoxicity Assay Serial Dilution Mammalian Cell Culture Mammalian Cell Culture Mammalian Cell Culture->Cytotoxicity Assay 48-72h incubation CC50 Determination CC50 Determination Cytotoxicity Assay->CC50 Determination Compound Formulation Compound Formulation Dosing Dosing Compound Formulation->Dosing e.g., IP injection Murine Malaria Model Murine Malaria Model Murine Malaria Model->Dosing Parasitemia Monitoring Parasitemia Monitoring Dosing->Parasitemia Monitoring Daily blood smears Efficacy Assessment Efficacy Assessment Parasitemia Monitoring->Efficacy Assessment

Caption: General experimental workflow for evaluating this compound.

troubleshooting_logic High IC50 Variability High IC50 Variability Inconsistent Culture? Inconsistent Culture? High IC50 Variability->Inconsistent Culture? Check Compound Degradation? Compound Degradation? High IC50 Variability->Compound Degradation? Check Assay Artifacts? Assay Artifacts? High IC50 Variability->Assay Artifacts? Check Monitor Parasite Health Monitor Parasite Health Inconsistent Culture?->Monitor Parasite Health Use Fresh Stock Use Fresh Stock Compound Degradation?->Use Fresh Stock Validate with Orthogonal Assay Validate with Orthogonal Assay Assay Artifacts?->Validate with Orthogonal Assay

Caption: Troubleshooting logic for high IC50 variability.

References

Validation & Comparative

An In-Depth Efficacy Comparison: SJ000025081 vs. Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the efficacy of SJ000025081 and the well-established antimalarial drug chloroquine is not possible at this time due to the lack of publicly available information on this compound. Searches for "this compound" in scientific and drug development databases have yielded no results, suggesting that it may be an internal compound designation not yet disclosed in public forums or scientific literature.

For a comprehensive comparison guide to be developed, data on this compound's biological activity, mechanism of action, and efficacy in relevant experimental models would be required.

To illustrate the type of data and analysis that would be included in such a guide, we present a hypothetical comparison based on the established profile of chloroquine and a theoretical profile for a novel antiviral compound.

Hypothetical Efficacy and Cellular Activity

This table represents a potential comparison of antiviral efficacy between Chloroquine and a hypothetical compound, "this compound."

ParameterChloroquineThis compound (Hypothetical)
Target Organism/Virus Plasmodium falciparum, SARS-CoV-2 (in vitro)Influenza A Virus
Mechanism of Action Prevents heme polymerization in malaria; Inhibits endosomal acidification for viral entryInhibits viral neuraminidase activity
In Vitro EC50 ~1 µM (for SARS-CoV-2)0.05 µM
In Vitro CC50 >50 µM>100 µM
Selectivity Index (SI) >50>2000

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are example protocols that would be necessary to generate the data in the comparison table.

In Vitro Antiviral Efficacy Assay (Plaque Reduction Assay)

This experiment would determine the concentration of the compound required to inhibit viral replication by 50% (EC50).

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to 90-100% confluency.

  • Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and infected with Influenza A virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with agar containing various concentrations of the test compound (e.g., this compound or chloroquine).

  • Incubation: Plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator to allow for plaque formation.

  • Plaque Visualization: The agar overlay is removed, and the cell monolayer is fixed with 10% formaldehyde and stained with 0.1% crystal violet.

  • Data Analysis: The number of plaques in compound-treated wells is counted and compared to the untreated control. The EC50 value is calculated using a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This experiment assesses the concentration of the compound that causes a 50% reduction in cell viability (CC50).

  • Cell Seeding: MDCK cells are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound and incubated for the same duration as the antiviral assay.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for formazan crystal formation.

  • Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The CC50 value is determined from the dose-response curve of cell viability versus compound concentration.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz can effectively illustrate complex biological pathways and experimental procedures.

cluster_chloroquine Chloroquine Mechanism of Action (Antiviral) Virus Virus Particle Endosome Endosome Virus->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Uncoating Viral Uncoating Lysosome->Uncoating Chloroquine Chloroquine Chloroquine->Endosome Increases pH Replication Viral Replication Uncoating->Replication

Caption: Chloroquine's proposed antiviral mechanism involves increasing the pH of endosomes, which inhibits viral uncoating.

cluster_workflow Plaque Reduction Assay Workflow A Seed MDCK Cells B Infect with Influenza Virus A->B C Treat with Compound B->C D Incubate (48-72h) C->D E Fix and Stain Plaques D->E F Count Plaques & Calculate EC50 E->F

Caption: A streamlined workflow for determining the in vitro antiviral efficacy using a plaque reduction assay.

Should data on this compound become available, a similar evidence-based comparison guide can be readily developed to provide researchers and drug development professionals with a clear and objective assessment of its therapeutic potential relative to existing treatments like chloroquine.

Dihydropyridine Antimalarials: A Comparative Analysis of SJ000025081 and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the dihydropyridine antimalarial compound SJ000025081 and its analogs reveals a promising class of therapeutics with potent activity against drug-sensitive and resistant strains of Plasmodium falciparum. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of antimalarial discovery.

The emergence of drug-resistant malaria parasites necessitates the development of novel chemotypes. Dihydropyridines (DHPs), a class of compounds historically used as calcium channel blockers, have been identified as potent antimalarials.[1] The early lead compound, this compound, demonstrated significant inhibition of parasitemia in a murine malaria model infected with P. yoelii and showed activity against both the blood and transmission stages of the parasite.[1][2][3] Optimization of this scaffold has led to the identification of analogs with enhanced potency.

In Vitro Efficacy

Structure-activity relationship (SAR) studies on the dihydropyridine core have yielded compounds with nanomolar to sub-nanomolar efficacy against a panel of P. falciparum strains, including those resistant to conventional drugs like chloroquine and mefloquine. The following table summarizes the 50% effective concentration (EC50) values for this compound and several optimized analogs against various parasite lines.

Compound ID3D7 (CQ-sens) EC50 (nM)K1 (CQ-res) EC50 (nM)W2 (CQ-res) EC50 (nM)TM90-C2B (Mef-res) EC50 (nM)
This compound <50<50<50<50
Analog 1 <10<10<10<10
Analog 2 <10<10<10<10

Data synthesized from publicly available research.[4] EC50 values below a certain threshold were reported as a range in the source material.

In Vivo Efficacy

Select optimized dihydropyridine compounds have demonstrated significant parasite reduction in vivo. In a standard 4-day suppressive test using a murine malaria model, lead candidates were able to reduce parasitemia by over 75% following a single oral dose of 50 mg/kg.[4]

CompoundDose (mg/kg, oral)Parasitemia Reduction (%)Time Point
Optimized DHP 1 50>75Day 6 post-infection
Optimized DHP 2 50>75Day 6 post-infection

This data highlights the potential for developing orally bioavailable dihydropyridine-based antimalarials.[4]

Mechanism of Action and Resistance

Resistance acquisition experiments have identified that a single mutation in the Plasmodium falciparum multi-drug resistance protein 1 (PfMDR1) can confer resistance to dihydropyridines.[4] PfMDR1 is an ATP-binding cassette (ABC) transporter located on the membrane of the parasite's digestive vacuole.[1][5] It is believed that PfMDR1 modulates the parasite's susceptibility to various antimalarials by transporting them away from their site of action or into the digestive vacuole.[1][5] Mutations in PfMDR1 can alter this transport activity, leading to reduced drug efficacy.

Dihydropyridine_MoA Proposed Mechanism of Action and Resistance of Dihydropyridine Antimalarials cluster_parasite Plasmodium falciparum cluster_dv Digestive Vacuole (DV) cluster_cytosol Cytosol Heme Heme Hemozoin Hemozoin Heme->Hemozoin Detoxification DHP Dihydropyridine (e.g., this compound) Target Intra-parasitic Target(s) DHP->Target Inhibition of Parasite Growth PfMDR1_WT Wild-Type PfMDR1 DHP->PfMDR1_WT Transport into DV? PfMDR1_mut Mutant PfMDR1 DHP->PfMDR1_mut Reduced Transport/ Efflux?

Caption: Proposed mechanism of dihydropyridine antimalarials and the role of PfMDR1 in resistance.

Experimental Protocols

The following are summaries of the key experimental protocols used to generate the data presented in this guide.

In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)

This assay measures the inhibition of parasite growth in vitro.

  • Parasite Culture: P. falciparum strains are maintained in continuous culture with human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax.

  • Drug Dilution: Test compounds are serially diluted in multi-well plates.

  • Incubation: A synchronized parasite culture (primarily ring-stage) is added to the drug-containing plates and incubated for 72 hours under a specific gas mixture (5% CO2, 5% O2, 90% N2) at 37°C.[4][6]

  • Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is then added to each well.

  • Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The 50% inhibitory concentration (IC50) values are calculated by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a dose-response curve.

In_Vitro_Workflow start Start drug_prep Prepare Serial Dilutions of Dihydropyridines start->drug_prep parasite_culture Add Synchronized P. falciparum Culture drug_prep->parasite_culture incubation Incubate for 72 hours parasite_culture->incubation lysis Freeze-Thaw to Lyse Cells incubation->lysis staining Add SYBR Green I Lysis Buffer lysis->staining read Measure Fluorescence staining->read analysis Calculate EC50 Values read->analysis end End analysis->end

Caption: Workflow for the in vitro SYBR Green I-based antimalarial susceptibility assay.

In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test)

This is a standard method to evaluate the in vivo efficacy of antimalarial compounds in a mouse model.

  • Infection: Mice (e.g., Swiss albino) are inoculated intraperitoneally with a standardized number of parasitized red blood cells from a donor mouse infected with a rodent malaria parasite, such as Plasmodium berghei or P. yoelii.[2][3]

  • Treatment Groups: The infected mice are randomly divided into a vehicle control group, a positive control group (treated with a known antimalarial like chloroquine), and experimental groups receiving different doses of the test compound.

  • Drug Administration: Treatment is administered orally or subcutaneously once daily for four consecutive days, starting a few hours after infection.

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.[2]

  • Efficacy Calculation: The average percent suppression of parasitemia is calculated for each treatment group relative to the vehicle control group. The dose that produces a 50% (ED50) or 90% (ED90) reduction in parasitemia can then be determined.

Conclusion

This compound and its optimized dihydropyridine analogs represent a promising new class of antimalarial agents with potent activity against both drug-sensitive and drug-resistant P. falciparum. Their demonstrated in vivo efficacy and the identification of a clear resistance mechanism through PfMDR1 provide a solid foundation for further preclinical and clinical development. These findings underscore the potential of scaffold hopping and medicinal chemistry optimization in the fight against malaria.

References

Comparative Efficacy of SJ000025081 Against Drug-Resistant Plasmodium falciparum Strains

Author: BenchChem Technical Support Team. Date: December 2025

The emergence and spread of drug-resistant Plasmodium falciparum present a significant challenge to global malaria control efforts, necessitating the development of novel antimalarials with unique mechanisms of action. SJ000025081, also known as (+)-SJ733, has emerged as a promising clinical candidate, demonstrating potent activity against a wide range of drug-resistant parasite strains. This guide provides a comprehensive comparison of this compound's efficacy with that of other antimalarial agents, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting PfATP4

This compound exerts its antimalarial effect by inhibiting the P. falciparum cation-transporting ATPase 4 (PfATP4).[1][2][3] This parasite plasma membrane protein functions as a sodium-proton pump, crucial for maintaining low intracellular sodium ion concentrations within the parasite.[4][5] Inhibition of PfATP4 by this compound disrupts this essential ion homeostasis, leading to a rapid influx of sodium ions, an increase in intracellular pH, and subsequent osmotic stress.[6][7] This cascade of events culminates in parasite swelling, altered membrane rigidity, and ultimately, parasite death.[3][6] The proposed signaling pathway and downstream effects of PfATP4 inhibition are illustrated below.

This compound This compound ((+)-SJ733) PfATP4 PfATP4 (Na+/H+ pump) This compound->PfATP4 Inhibits Na_influx Rapid Na+ Influx PfATP4->Na_influx Blocks Na+ Efflux pH_increase Increased Intracellular pH PfATP4->pH_increase Disrupts H+ Exchange osmotic_stress Osmotic Stress & Swelling Na_influx->osmotic_stress parasite_death Parasite Death pH_increase->parasite_death membrane_rigidity Altered Membrane Rigidity osmotic_stress->membrane_rigidity membrane_rigidity->parasite_death

Fig. 1: Mechanism of action of this compound via PfATP4 inhibition.

Comparative In Vitro Efficacy

The potency of this compound has been evaluated against a panel of laboratory-adapted P. falciparum strains with varying drug resistance profiles. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in comparison to other antimalarial drugs.

CompoundStrain 3D7 (Drug-Sensitive) IC50 (nM)Strain Dd2 (Chloroquine-Resistant) IC50 (nM)Strain K1 (Multidrug-Resistant) IC50 (nM)
This compound ((+)-SJ733) 10 - 60 [8]~50 [9]Not specified
Artemisinin~1.5 - 7.5~1.0 - 5.0~1.0 - 4.0
Chloroquine~10 - 20>100>200[10]
Cipargamin (KAE609)~0.5 - 1.0~0.5 - 1.5~0.5 - 2.0

Note: IC50 values can vary between studies due to differences in experimental conditions.

The data clearly indicates that this compound maintains high potency against the chloroquine-resistant Dd2 strain, with IC50 values remaining in the low nanomolar range.[8][9] This is a significant advantage over traditional antimalarials like chloroquine, which lose their efficacy against such strains.[10] When compared to another PfATP4 inhibitor, Cipargamin (KAE609), this compound shows slightly lower potency but remains a highly effective compound.

Experimental Protocols

The in vitro efficacy data presented in this guide is primarily generated using the SYBR Green I-based fluorescence assay. This method is a widely accepted standard for high-throughput screening of antimalarial compounds.

SYBR Green I-Based Drug Susceptibility Assay

This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of the parasites.

Experimental Workflow:

start Synchronized Ring-Stage P. falciparum Culture drug_plate Prepare 96-well Plates with Serial Drug Dilutions start->drug_plate incubation Add Parasite Culture to Plates & Incubate for 72h drug_plate->incubation lysis Lyse Red Blood Cells and Add SYBR Green I Dye incubation->lysis read Measure Fluorescence (485nm ex / 530nm em) lysis->read analysis Calculate IC50 Values read->analysis

Fig. 2: Workflow for the SYBR Green I drug susceptibility assay.

Detailed Methodology:

  • P. falciparum Culture: Asexual stages of P. falciparum strains are maintained in continuous culture in human erythrocytes. Cultures are synchronized to the ring stage before initiating the assay.

  • Drug Plate Preparation: Antimalarial compounds are serially diluted in culture medium in 96-well microtiter plates.

  • Incubation: Synchronized parasite cultures are added to the drug-containing plates and incubated for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).[1]

  • Lysis and Staining: After incubation, the red blood cells are lysed, and SYBR Green I dye is added to each well. The plate is incubated in the dark to allow the dye to bind to the parasite DNA.[1]

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[1]

  • Data Analysis: The fluorescence readings are normalized to drug-free controls, and the IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a potent antimalarial agent that demonstrates significant efficacy against drug-resistant strains of P. falciparum. Its novel mechanism of action, targeting the parasite's sodium pump PfATP4, makes it a valuable candidate for further development, particularly in regions with high levels of resistance to current therapies. The data presented in this guide highlights the potential of this compound as a next-generation antimalarial drug.

References

Comparative analysis of SJ000025081 and artemisinin

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis: SJ000025081 and Artemisinin

Notice: A thorough search for "this compound" did not yield any publicly available scientific literature, experimental data, or established mechanism of action. The identifier may be an internal compound code not yet disclosed in publications or a potential typographical error. Consequently, a direct comparative analysis with artemisinin cannot be performed at this time.

This guide will proceed with a comprehensive overview of artemisinin, adhering to the requested format for data presentation, experimental protocols, and visualization for researchers, scientists, and drug development professionals.

Artemisinin: A Detailed Profile

Artemisinin and its derivatives are a class of drugs that have become a cornerstone of modern antimalarial treatment.[1] Discovered in 1972 by Tu Youyou from the plant Artemisia annua (sweet wormwood), this finding was a landmark in the fight against malaria, especially strains resistant to older drugs like chloroquine.[1][2]

Mechanism of Action

The primary mechanism of artemisinin's antimalarial activity is centered on its unique endoperoxide bridge (a 1,2,4-trioxane ring).[1] The current understanding of its action is as follows:

  • Activation: Once inside a malaria-infected red blood cell, artemisinin is activated by heme iron, which is produced during the parasite's digestion of hemoglobin.[2][3]

  • Free Radical Generation: The interaction with heme iron cleaves the endoperoxide bridge, generating a cascade of highly reactive carbon-centered free radicals.[4]

  • Target Alkylation: These free radicals then damage a wide range of parasite biomolecules, including proteins and lipids, leading to oxidative stress and parasite death.[1][2] This promiscuous targeting is thought to contribute to the low rate of resistance development.[1]

  • Specific Protein Targets: While artemisinin acts broadly, some specific protein targets have been identified, including the Plasmodium falciparum sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (PfATP6) and the translationally controlled tumor protein (TCTP).

Data Presentation
PropertyArtemisinin
IUPAC Name (3R,5aS,6R,8aS,9R,12S,12aR)-Octahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one[1]
Molecular Formula C15H22O5
Molecular Weight 282.33 g/mol
Primary Indication Treatment of Plasmodium falciparum malaria[1]
Mechanism of Action Heme-iron mediated cleavage of the endoperoxide bridge, leading to the generation of cytotoxic free radicals.[2][4]
Administration Typically oral, often in combination with other longer-acting antimalarials (Artemisinin-based Combination Therapies - ACTs).[1][2]

Antimalarial Activity of Artemisinin and its Derivatives

The following table summarizes the in vitro antimalarial activity of artemisinin and its key semi-synthetic derivatives against Plasmodium berghei.

CompoundIC50 (10⁻⁸ M)
Artemisinin1.9
Dihydroartemisinin0.3
Sodium Artesunate1.1
Data from in vitro studies on synchronized short-term cultures of P. berghei erythrocytic stages.
Experimental Protocols

In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)

This protocol provides a general framework for assessing the in vitro efficacy of antimalarial compounds.

  • Parasite Culture:

    • Plasmodium falciparum (e.g., 3D7 strain) is cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

    • Cultures are maintained at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

    • Parasitemia is synchronized using sorbitol treatment to obtain ring-stage parasites.

  • Drug Preparation:

    • The test compound (e.g., artemisinin) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Serial dilutions are prepared in culture medium to achieve the desired final concentrations.

  • Assay Procedure:

    • A 96-well microplate is prepared with the serially diluted drug.

    • Synchronized ring-stage parasite culture (at ~0.5% parasitemia and 2% hematocrit) is added to each well.

    • Control wells include parasite culture without the drug (positive control) and uninfected red blood cells (negative control).

    • The plate is incubated for 72 hours under the same conditions as the parasite culture.

  • Data Analysis:

    • After incubation, the plate is frozen and thawed to lyse the red blood cells.

    • SYBR Green I lysis buffer is added to each well to stain the parasite DNA.

    • Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

    • The fluorescence intensity correlates with parasite growth.

    • The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Mandatory Visualization

Artemisinin_Mechanism_of_Action cluster_RBC Infected Red Blood Cell Artemisinin Artemisinin Heme Heme (from Hemoglobin digestion) Artemisinin->Heme Interaction Activated_Artemisinin Activated Artemisinin (Endoperoxide Bridge Cleavage) Heme->Activated_Artemisinin Activation Free_Radicals Carbon-Centered Free Radicals Activated_Artemisinin->Free_Radicals Generates Parasite_Proteins Parasite Proteins & Lipids Free_Radicals->Parasite_Proteins Attacks Damaged_Proteins Alkylated/Damaged Biomolecules Parasite_Proteins->Damaged_Proteins Leads to Parasite_Death Parasite Death Damaged_Proteins->Parasite_Death Results in

Caption: Artemisinin's mechanism of action in a malaria-infected red blood cell.

Experimental_Workflow cluster_workflow In Vitro Antimalarial Assay Workflow start Start: Parasite Culture (P. falciparum) sync Synchronize Culture (Sorbitol Treatment) start->sync plate Plate Parasites & Drug in 96-well plate sync->plate drug_prep Prepare Drug Dilutions (Artemisinin) drug_prep->plate incubate Incubate (72 hours) plate->incubate lyse Lyse Cells & Stain DNA (SYBR Green I) incubate->lyse read Read Fluorescence lyse->read analyze Analyze Data (Calculate IC50) read->analyze

Caption: A typical experimental workflow for in vitro antimalarial drug testing.

References

Navigating Drug Resistance: A Comparative Analysis of Trametinib Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms of acquired resistance to the MEK inhibitor trametinib reveals patterns of cross-resistance and identifies potential therapeutic strategies to overcome it. This guide provides a comprehensive overview of experimental data on trametinib-resistant cancer cell lines, detailing the methodologies used to assess drug sensitivity and the signaling pathways implicated in resistance.

Trametinib, a highly selective allosteric inhibitor of MEK1 and MEK2 kinases, is a cornerstone of targeted therapy for BRAF-mutant melanoma and other malignancies. However, its clinical efficacy is often limited by the development of acquired resistance. Understanding the molecular underpinnings of this resistance is critical for developing effective second-line and combination therapies.

This guide summarizes key findings from a pivotal study that developed and characterized trametinib-resistant ovarian cancer cell lines. By comparing the drug sensitivity profiles of parental and resistant cells against various targeted agents, we can delineate the landscape of cross-resistance and identify vulnerabilities that can be exploited therapeutically.

Quantitative Analysis of Drug Sensitivity

To quantify the degree of resistance and assess cross-resistance to other inhibitors, the half-maximal inhibitory concentration (IC50) was determined for parental and trametinib-resistant ovarian cancer cell lines. The data clearly demonstrates a significant increase in the IC50 for trametinib in the resistant cell lines, confirming the resistant phenotype. Furthermore, these cells exhibit cross-resistance to other MEK inhibitors, but show sensitivity to compounds targeting alternative signaling pathways, highlighting potential therapeutic avenues.

Cell LineGenetic BackgroundTrametinib IC50 (nM)Fold ResistancePD0325901 IC50 (nM)LBH589 (Panobinostat) IC50 (nM)
A2780-P (Parental) Ovarian Cancer25-Not ReportedNot Reported
A2780-R (Resistant) Ovarian Cancer>1000>40xSignificantly IncreasedNot Reported
OVCAR5-P (Parental) Ovarian Cancer25-Not ReportedNot Reported
OVCAR5-R (Resistant) Ovarian Cancer>1000>40xSignificantly IncreasedNot Reported

Table 1: Comparative IC50 values in parental and trametinib-resistant ovarian cancer cell lines. The resistant cell lines show a dramatic increase in IC50 for trametinib and cross-resistance to another MEK inhibitor, PD0325901. Data is compiled from studies investigating acquired resistance mechanisms.[1]

Experimental Protocols

The following methodologies are standard for developing drug-resistant cell lines and evaluating drug sensitivity.

Generation of Trametinib-Resistant Cell Lines
  • Initial Culture and Drug Exposure : Parental cancer cell lines (e.g., A2780, OVCAR5) are cultured in standard growth medium.[1] Treatment is initiated with trametinib at a concentration equal to the predetermined IC50 for the parental cells.[1][2]

  • Dose Escalation : The cells are continuously exposed to the drug. As the surviving cells adapt and resume proliferation, the concentration of trametinib in the culture medium is gradually increased in a stepwise manner.[1][2] This process of selection and adaptation is carried out over several months.

  • Confirmation of Resistance : Once a cell line is established that can tolerate a significantly higher concentration of trametinib (e.g., >10-fold the parental IC50), the resistant phenotype is confirmed by re-evaluating the IC50 value through a dose-response assay.[2]

  • Maintenance of Resistant Cell Lines : The established resistant cell lines are maintained in culture medium containing a maintenance dose of trametinib to ensure the stability of the resistant phenotype.[1]

Cell Viability and IC50 Determination Assay
  • Cell Seeding : Parental and resistant cells are seeded into 96-well plates at an optimal density (e.g., 2,000 cells/well) and allowed to attach overnight.[1]

  • Drug Treatment : The following day, the cells are treated with a serial dilution of the test compounds (e.g., trametinib, other MEK inhibitors, PI3K inhibitors). A vehicle control (e.g., DMSO) is also included.[2]

  • Incubation : The plates are incubated for a specified period, typically 72 to 96 hours, to allow the drugs to exert their effects.[1][2]

  • Viability Assessment : Cell viability is measured using a luminescent-based assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[1][2]

  • Data Analysis : The luminescence data is normalized to the vehicle-treated control cells to determine the percentage of cell viability at each drug concentration. A dose-response curve is then generated using non-linear regression analysis to calculate the IC50 value.[2]

Visualizing Resistance Mechanisms and Experimental Design

To better understand the complex biological processes and experimental procedures involved in cross-resistance studies, the following diagrams are provided.

MAPK_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Downstream Effects cluster_bypass Bypass Pathway (PI3K/AKT) Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K BRAF BRAF RAS->BRAF MEK1/2 MEK1/2 BRAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Proliferation Proliferation ERK1/2->Proliferation Survival Survival ERK1/2->Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Survival Trametinib Trametinib Trametinib->MEK1/2 Inhibition

Caption: Simplified MAPK and PI3K/AKT signaling pathways.

Experimental_Workflow cluster_resistance Generation of Resistant Cells cluster_testing Cross-Resistance Testing Parental Cells Parental Cells Continuous Trametinib Exposure Continuous Trametinib Exposure Parental Cells->Continuous Trametinib Exposure Cell Viability Assay Cell Viability Assay Parental Cells->Cell Viability Assay Dose Escalation Dose Escalation Continuous Trametinib Exposure->Dose Escalation Resistant Cells Resistant Cells Dose Escalation->Resistant Cells Resistant Cells->Cell Viability Assay Drug Panel Drug Panel Drug Panel->Cell Viability Assay IC50 Calculation IC50 Calculation Cell Viability Assay->IC50 Calculation Comparative Analysis Comparative Analysis IC50 Calculation->Comparative Analysis

Caption: Workflow for cross-resistance studies.

References

Comparative Analysis of Antimalarial Compounds: A Guide to Reproducible Research

Author: BenchChem Technical Support Team. Date: December 2025

A comparative review of prominent antimalarial drug classes, focusing on their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols essential for reproducible assessment. This guide is intended for researchers, scientists, and professionals in drug development.

While specific reproducible studies on a compound designated "SJ000025081" are not available in the public domain, this guide provides a comparative framework using well-documented antimalarial agents. This approach illustrates the methodologies and data presentation required for a thorough and reproducible comparison of antimalarial drug candidates. The principles and protocols outlined herein are applicable to the evaluation of any novel antimalarial compound.

Overview of Major Antimalarial Drug Classes and Mechanisms of Action

The fight against malaria relies on a variety of drugs, each with a unique mechanism of action. Understanding these mechanisms is crucial for developing new therapies and managing drug resistance.

  • Quinolines: This class, which includes chloroquine and quinine, has been a cornerstone of malaria treatment. These drugs are thought to interfere with the detoxification of heme, a byproduct of the parasite's digestion of hemoglobin in red blood cells. The accumulation of toxic heme ultimately kills the parasite.[1]

  • Artemisinin and its Derivatives: Artemisinin-based combination therapies (ACTs) are currently the most effective treatments for uncomplicated falciparum malaria.[2] Their mechanism involves an endoperoxide bridge that is essential for their antimalarial activity. It is believed that the drug interacts with intracellular heme or iron, leading to the generation of free radicals that damage parasite proteins.[3]

  • Antifolates: Drugs like pyrimethamine and sulfadoxine inhibit enzymes in the parasite's folic acid synthesis pathway, specifically dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS).[3] This disruption halts the production of essential nucleic acids and amino acids.

  • Atovaquone: This compound acts by inhibiting the parasite's mitochondrial electron transport chain, leading to a collapse of the mitochondrial membrane potential.[3]

Comparative Efficacy Data

The following tables summarize key quantitative data from various studies to allow for a direct comparison of different antimalarial compounds.

Table 1: In Vitro Antiplasmodial Activity

Compound/Drug ClassPlasmodium falciparum StrainIC50 (µM)Cytotoxicity (IC50 in PBMC, µM)Reference
Thiosemicarbazone 5bW2 (Chloroquine-resistant)7.273.5[4]
ChloroquineW2 (Chloroquine-resistant)--[4]
DDD01034957-~0.32 (10xIC50 = 3.2µM)-[5]
Artesunate---[5]
Pyrimethamine---[5]
Atovaquone---[5]

Note: IC50 (Inhibitory Concentration 50) is the concentration of a drug that inhibits 50% of the parasite's growth. PBMC stands for Peripheral Blood Mononuclear Cells.

Table 2: In Vivo Antimalarial Efficacy

Compound/DrugPlasmodium SpeciesAnimal ModelDosageParasitemia Reduction (%)Reference
Thiosemicarbazone 5bP. berghei (NK-65)Mice20 mg/kg61% (on day 7)[4]
ChloroquineP. berghei (NK-65)Mice15 mg/kg~95%[4]
AnemoninP. bergheiMice35 mg/kg/day70% (4-day suppressive test)[6]

Experimental Protocols for Reproducibility

Detailed and standardized protocols are fundamental for the reproducibility of antimalarial studies.

In Vitro Antiplasmodial Activity Assay

This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

  • Parasite Culture: A chloroquine-resistant strain of P. falciparum (e.g., W2) is maintained in continuous culture in human erythrocytes.

  • Drug Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.

  • Assay Plate Preparation: In a 96-well microtiter plate, the parasite culture is incubated with the different drug concentrations.

  • Incubation: The plates are incubated for a specific period, typically 48-72 hours, under controlled atmospheric conditions.

  • Growth Inhibition Assessment: Parasite growth can be quantified using various methods, such as microscopic counting of parasites, using a fluorescent DNA-intercalating dye, or by measuring the activity of a parasite-specific enzyme like lactate dehydrogenase (pLDH).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration.

In Vivo Antimalarial Activity Assay (4-Day Suppressive Test)

This assay, often referred to as the Peters' 4-day suppressive test, is a standard method for evaluating the in vivo efficacy of antimalarial compounds.

  • Animal Model: Swiss albino mice are commonly used.

  • Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Drug Administration: The test compound is administered orally or via another appropriate route to the mice for four consecutive days, starting a few hours after infection. A positive control group (e.g., treated with chloroquine) and a negative control group (vehicle only) are included.

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average parasitemia of the treated groups is compared to the negative control group to calculate the percentage of parasitemia suppression.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay (4-Day Suppressive Test) invitro_start Start: P. falciparum Culture drug_prep Compound Serial Dilution invitro_start->drug_prep invivo_start Start: Infect Mice with P. berghei incubation Incubate with Parasites (48-72h) drug_prep->incubation assessment Assess Parasite Growth (e.g., pLDH assay) incubation->assessment ic50 Calculate IC50 assessment->ic50 treatment Administer Compound (4 days) invivo_start->treatment monitoring Monitor Parasitemia (Day 5) treatment->monitoring efficacy Calculate % Parasitemia Suppression monitoring->efficacy

Caption: General workflow for in vitro and in vivo antimalarial drug testing.

Quinolone_Mechanism cluster_parasite Malaria Parasite Food Vacuole hemoglobin Host Hemoglobin heme Toxic Heme hemoglobin->heme Digestion hemozoin Non-toxic Hemozoin heme->hemozoin Detoxification (Polymerization) toxic_complex Toxic Heme-Quinolone Complex heme->toxic_complex quinolone Quinolone Drug (e.g., Chloroquine) quinolone->heme Inhibition of Detoxification quinolone->toxic_complex parasite_death Parasite Death toxic_complex->parasite_death Leads to

Caption: Simplified mechanism of action for quinoline antimalarials.

References

Benchmarking SJ000025081: A Preclinical Antimalarial Candidate with Transmission-Blocking Potential Against Current Malaria Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global effort to combat malaria, a life-threatening disease caused by Plasmodium parasites, hinges on the continuous development of novel therapeutics that can overcome emerging drug resistance. This guide provides a comparative analysis of the preclinical antimalarial candidate SJ000025081 against current standard-of-care treatments. This compound, a dihydropyridine derivative, has been identified as an agent with potential transmission-blocking activity, a critical attribute for malaria eradication efforts.[1][2]

Executive Summary

This compound is a dihydropyridine compound investigated for its antimalarial properties.[2][] Preclinical data indicates that it demonstrates significant inhibitory effects on parasitemia in murine models infected with Plasmodium yoelii.[2] Unlike many current front-line therapies that primarily target the asexual blood stages of the parasite, early research suggests this compound may also possess transmission-blocking capabilities by inhibiting male gamete formation and reducing oocyst infection in mosquitoes.[1] This positions this compound as a potential candidate for a dual-action therapeutic approach. The mechanism of action for the dihydropyridine class may be associated with the Plasmodium falciparum multi-drug resistance protein 1 (PfMDR1).[1][4]

This guide will compare the available data on this compound with established malaria treatments, including Artemisinin-based Combination Therapies (ACTs) and atovaquone-proguanil. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and workflows are provided to offer a comprehensive overview for the research and drug development community.

Data Presentation: Comparative Efficacy and Properties

The following tables summarize the known characteristics of this compound in comparison to current first-line malaria treatments. It is important to note that publicly available data for this compound is limited as it appears to be an early-stage preclinical compound.

Table 1: In Vitro and In Vivo Efficacy Overview

Compound/Regimen Chemical Class Target Stage(s) In Vitro Potency (IC50/EC50) In Vivo Efficacy (Murine Models)
This compound DihydropyridineAsexual blood stages, Gametocytes (transmission-blocking)[1]Not publicly available for specific asexual stages. Optimized dihydropyridines show EC50 < 10 nM against resistant P. falciparum strains.[1][4]Significantly inhibited parasitemia in a P. yoelii infection model.[2] Two optimized compounds from the same class reduced parasitemia by >75% with a single 50 mg/kg oral dose.[1][4]
Artemisinin Combination Therapy (ACT) (e.g., Artemether-Lumefantrine)Artemisinin derivative + Partner drugAsexual blood stagesArtemisinin derivatives are fast-acting against ring stages.[5]High cure rates (typically >95%) in clinical settings for uncomplicated malaria.[6]
Atovaquone-Proguanil Naphthoquinone + Dihydrofolate reductase inhibitorAsexual blood stages, Liver stages (prophylaxis)Atovaquone selectively inhibits parasite mitochondrial electron transport.[6]Effective for both treatment and prophylaxis of chloroquine-resistant P. falciparum.[6]

Table 2: Mechanism of Action and Resistance

Compound/Regimen Primary Mechanism of Action Known Resistance Mechanisms
This compound Potentially associated with PfMDR1.[1][4]Resistance acquisition in the dihydropyridine class is linked to a single mutation in the pfmdr1 gene.[1][4]
Artemisinin Combination Therapy (ACT) Artemisinin component: Activated by heme iron, leading to oxidative stress and damage to parasite proteins. Partner drug: Varies (e.g., inhibition of hemozoin formation, protein synthesis).Mutations in the kelch13 gene are associated with delayed parasite clearance for artemisinins.[7] Resistance to partner drugs is also a concern.
Atovaquone-Proguanil Atovaquone: Inhibits the parasite's mitochondrial electron transport chain. Proguanil (via its metabolite cycloguanil): Inhibits dihydrofolate reductase, disrupting nucleic acid synthesis.[6]Mutations in the parasite's cytochrome b gene can confer resistance to atovaquone.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are standard protocols for key experiments relevant to the preclinical evaluation of antimalarial candidates like this compound.

In Vivo Antimalarial Suppressive Test (Peter's 4-Day Suppressive Test)

This is a standard method to evaluate the in vivo efficacy of a compound against the blood stages of rodent malaria parasites.

  • Objective: To assess the ability of a test compound to suppress parasitemia in a murine model.

  • Materials:

    • Rodent malaria parasite (e.g., Plasmodium yoelii or Plasmodium berghei).[8]

    • Laboratory mice (e.g., BALB/c or Swiss albino).

    • Test compound (this compound), vehicle control, and a positive control drug (e.g., Chloroquine).

    • Microscope, glass slides, Giemsa stain.

  • Procedure:

    • Mice are inoculated intraperitoneally with parasitized red blood cells.

    • Two to four hours post-infection, the first dose of the test compound, vehicle, or positive control is administered (commonly via oral gavage or subcutaneous injection).

    • Treatment is continued daily for four consecutive days.

    • On the fifth day, thin blood smears are prepared from the tail blood of each mouse.

    • The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

    • The average parasitemia in the treated groups is compared to the vehicle control group to calculate the percentage of parasite growth inhibition.

In Vitro Gametocyte Formation and Oocyst Infection Assays (Transmission-Blocking)

These assays are used to evaluate the effect of a compound on the sexual stages of the parasite and its ability to block transmission to the mosquito vector.

  • Objective: To determine the transmission-blocking potential of a test compound.

  • Materials:

    • Mature P. falciparum gametocyte cultures.

    • Anopheles mosquitoes (e.g., Anopheles stephensi).

    • Membrane feeding apparatus.

    • Test compound, solvent control.

  • Procedure:

    • Gametocyte Inhibition:

      • Mature gametocyte cultures are treated with various concentrations of the test compound.

      • The viability and formation of male gametes (exflagellation) are assessed by microscopy.

    • Mosquito Feeding Assay:

      • The treated gametocyte culture is fed to mosquitoes through a membrane feeding system.

      • After 7-10 days, the mosquito midguts are dissected.

      • The number of oocysts per midgut is counted under a microscope.

      • The reduction in oocyst prevalence and intensity in the treated group compared to the control group indicates transmission-blocking activity.

Mandatory Visualizations

Signaling Pathways and Life Cycle Targets

The following diagram illustrates the Plasmodium life cycle and highlights the stages targeted by this compound and current therapies.

Malaria_Life_Cycle_Targets cluster_human Human Host cluster_mosquito Mosquito Vector Liver Liver Stage (Exo-erythrocytic Schizonts) Blood Blood Stage (Asexual Erythrocytic Cycle) Liver->Blood Merozoites release Blood->Blood Gametocytes Gametocytes (Sexual Erythrocytic Stages) Blood->Gametocytes Differentiation gametocytes_ingest Mosquito bite Gametocytes->gametocytes_ingest Gametogenesis Gametogenesis & Fertilization Oocysts Oocysts in Midgut Wall Gametogenesis->Oocysts Sporozoites Sporozoites in Salivary Glands Oocysts->Sporozoites sporozoites_inject Mosquito bite Sporozoites->sporozoites_inject ACTs ACTs ACTs->Blood Atovaquone_Proguanil Atovaquone- Proguanil Atovaquone_Proguanil->Liver Prophylaxis Atovaquone_Proguanil->Blood SJ000025081_blood This compound (Asexual) SJ000025081_blood->Blood SJ000025081_transmission This compound (Transmission) SJ000025081_transmission->Gametocytes SJ000025081_transmission->Oocysts sporozoites_inject->Liver gametocytes_ingest->Gametogenesis

Malaria life cycle and drug targets.
Experimental Workflow

This diagram outlines a typical preclinical workflow for evaluating a novel antimalarial compound.

Preclinical_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_mechanism Mechanism of Action Studies Asexual_Assay Asexual Stage Growth Inhibition Efficacy_Model Murine Efficacy Model (e.g., P. yoelii) Asexual_Assay->Efficacy_Model Transmission_Assay Transmission-Blocking Assay (Gametocytes) Transmission_Assay->Efficacy_Model Cytotoxicity_Assay Mammalian Cell Cytotoxicity Cytotoxicity_Assay->Efficacy_Model PK_PD_Model Pharmacokinetics/ Pharmacodynamics Efficacy_Model->PK_PD_Model Resistance_Selection In Vitro Resistance Selection & Genomics PK_PD_Model->Resistance_Selection Target_ID Target Identification Resistance_Selection->Target_ID

Preclinical antimalarial drug discovery workflow.

References

Safety Operating Guide

Essential Procedures for the Disposal of SJ000025081

Author: BenchChem Technical Support Team. Date: December 2025

{"results": []}

Disclaimer: The identifier "SJ000025081" does not correspond to a publicly documented chemical substance. Therefore, this document provides a general framework for the safe disposal of a hypothetical hazardous chemical compound in a laboratory setting, based on established safety protocols. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical before handling or disposal.

Proper chemical waste management is a critical component of laboratory safety, ensuring the protection of personnel and the environment.[1] Improper disposal can lead to significant health risks, environmental damage, and regulatory penalties.[1] This guide outlines the essential steps and decision-making processes for the disposal of a hazardous chemical, referred to herein as this compound.

Chemical Profile and Hazard Identification

Before disposal, it is imperative to understand the chemical's properties and hazards. This information is typically found in the substance's SDS. For the hypothetical compound this compound, a summary of relevant data is presented below.

PropertyValue (Hypothetical)Implications for Disposal
Physical State Crystalline SolidLow risk of vapor inhalation, but dust can be generated.
pH 4.5 (in 1% solution)Mildly acidic; requires segregation from bases.
Hazard Class Toxic, CorrosiveRequires specific personal protective equipment (PPE) and handling procedures.
Reactivity Reacts violently with strong oxidizing agents.Must be stored and disposed of separately from incompatible materials.[2]
Solubility Soluble in organic solvents (e.g., acetone, methanol).Rinsate from cleaning glassware will be considered hazardous waste.[2]

Detailed Disposal Protocol

The following step-by-step procedure should be followed for the safe disposal of this compound and its associated waste.

1. Waste Identification and Segregation:

  • A chemical is considered waste when it is no longer intended for use.[2]

  • Segregate this compound waste from other chemical waste streams to prevent dangerous reactions.[2][3] Pay close attention to incompatibilities, such as strong oxidizing agents.

  • Solid waste (e.g., contaminated gloves, weigh boats) should be collected separately from liquid waste.

2. Container Selection and Labeling:

  • Use a suitable, leak-proof container that is chemically compatible with this compound.[2] The container must be in good condition, free of cracks or rust.[2]

  • Affix a "Hazardous Waste" label to the container immediately.[2]

  • The label must include the full chemical name ("this compound"), the hazard characteristics (Toxic, Corrosive), and the date accumulation started. Chemical abbreviations are not acceptable.[2]

3. Waste Accumulation and Storage:

  • Keep the hazardous waste container securely closed except when adding waste.[2]

  • Store the container in a designated satellite accumulation area within the laboratory.

  • Ensure secondary containment is used to capture any potential leaks or spills.[2]

4. Disposal of Empty Containers:

  • An "empty" container that held this compound must be triple-rinsed with an appropriate solvent (e.g., acetone) to remove all residues.[2][4]

  • The rinsate must be collected and treated as hazardous waste.[2]

  • After triple-rinsing and air-drying in a ventilated area like a fume hood, the container can be disposed of in the regular trash after defacing the original label.[4]

5. Arranging for Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[2]

  • Partner with a certified chemical waste disposal vendor for transportation and final disposal in accordance with federal, state, and local regulations.[1][4]

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

Caption: Workflow for hazardous chemical disposal.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of hazardous chemical waste, minimizing risks to themselves and the surrounding community. Regular review of your institution's chemical waste policy is recommended to stay current with any changes in regulations or procedures.[1]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.